Quazomotide
Description
Properties
CAS No. |
935395-33-8 |
|---|---|
Molecular Formula |
C98H164N38O29S2 |
Molecular Weight |
2402.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C98H164N38O29S2/c1-46(2)31-61(126-82(151)58(20-22-73(142)143)121-90(159)67(38-74(144)145)132-92(161)69(42-137)134-77(146)53(100)15-12-26-113-96(104)105)91(160)135-75(48(5)6)93(162)124-56(18-14-28-115-98(108)109)79(148)127-63(34-51-40-111-44-117-51)86(155)129-64(35-52-41-112-45-118-52)87(156)131-66(37-72(103)141)89(158)122-59(23-29-166-8)83(152)128-62(33-50-39-110-43-116-50)85(154)120-57(19-21-70(101)139)81(150)119-55(17-13-27-114-97(106)107)78(147)130-65(36-71(102)140)88(157)123-60(24-30-167-9)84(153)136-76(49(7)138)94(163)125-54(16-10-11-25-99)80(149)133-68(95(164)165)32-47(3)4/h39-41,43-49,53-69,75-76,137-138H,10-38,42,99-100H2,1-9H3,(H2,101,139)(H2,102,140)(H2,103,141)(H,110,116)(H,111,117)(H,112,118)(H,119,150)(H,120,154)(H,121,159)(H,122,158)(H,123,157)(H,124,162)(H,125,163)(H,126,151)(H,127,148)(H,128,152)(H,129,155)(H,130,147)(H,131,156)(H,132,161)(H,133,149)(H,134,146)(H,135,160)(H,136,153)(H,142,143)(H,144,145)(H,164,165)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)/t49-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,75+,76+/m1/s1 |
InChI Key |
ARPXPQWBIFSBKF-AHEPKYPGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tasquinimod
A Note on the Topic: Initial searches for "Quazomotide" did not yield relevant scientific data, suggesting a possible misspelling or a novel compound not yet detailed in public literature. This guide will instead focus on Tasquinimod , a well-documented quinoline-3-carboxamide derivative with a similar structural class, which is likely the intended subject of inquiry.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the molecular mechanisms of Tasquinimod, focusing on its dual action as an immunomodulator and an anti-angiogenic agent. It includes quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action
Tasquinimod is an orally bioavailable small molecule that exerts its anti-tumor effects primarily by modulating the tumor microenvironment (TME).[1][2] It does not directly target tumor cells with cytotoxic activity under physiologically relevant concentrations. Instead, its efficacy stems from a combination of immunomodulatory and anti-angiogenic actions.[1][2][3] The two primary molecular targets of Tasquinimod are S100A9 and Histone Deacetylase 4 (HDAC4).[4][5]
Immunomodulation via S100A9 Inhibition
Tasquinimod binds to the S100A9 protein, a member of the S100 family of calcium-binding proteins.[1] S100A9 is a damage-associated molecular pattern (DAMP) molecule that, upon secretion by myeloid cells, interacts with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][3][6] This interaction promotes an immunosuppressive TME by recruiting and activating myeloid-derived suppressor cells (MDSCs) and promoting the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype.[1][3][6]
Tasquinimod's binding to S100A9 inhibits the S100A9-TLR4/RAGE signaling axis.[1][3] This leads to several downstream effects:
-
Reduced MDSC Infiltration: Tasquinimod decreases the trafficking and accumulation of MDSCs within the tumor.[1][3]
-
Repolarization of TAMs: It promotes a shift in TAMs from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype, characterized by reduced arginase-1 and increased iNOS expression.[7]
-
Enhanced Anti-Tumor Immunity: By alleviating the immunosuppressive environment, Tasquinimod enhances the activity of effector T cells.[5]
Anti-Angiogenesis via HDAC4 Modulation and Other Mechanisms
Tasquinimod also exhibits potent anti-angiogenic properties. This is achieved through multiple mechanisms:
-
Allosteric Modulation of HDAC4: Tasquinimod binds with high affinity to the regulatory zinc-binding domain of HDAC4.[8][9][10] This allosteric binding locks HDAC4 in an inactive conformation, preventing the formation of the HDAC4/N-CoR/HDAC3 repressor complex.[1][8] This, in turn, inhibits the deacetylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the hypoxic response that drives angiogenesis.[1][8]
-
Upregulation of Thrombospondin-1 (TSP-1): Tasquinimod has been shown to increase the expression of TSP-1, an endogenous anti-angiogenic factor.[9]
-
Effects on Myeloid Cells: The modulation of TAMs from a pro-angiogenic M2 phenotype to an anti-angiogenic M1 phenotype also contributes to the overall anti-angiogenic effect.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the activity of Tasquinimod from various studies.
Table 1: Binding Affinities and In Vitro Potency
| Parameter | Target/Assay | Value | Reference |
| Binding Affinity (Kd) | HDAC4 | 10-30 nM | [8][9][10] |
| S100A9 | 0.8 µM | [11] | |
| Albumin (Sudlow's site I) | < 35 µM | [12] | |
| IC50 | Cancer and Endothelial Cell Growth (standard conditions) | ~50 µM | [13] |
| Endothelial Cell Sprouting | ~0.5 µM | [12] |
Table 2: In Vivo Efficacy
| Model | Parameter | Value | Reference |
| Human Prostate Cancer Xenografts | 50% Tumor Growth Inhibition | 0.1-1.0 mg/kg/day | [9] |
| TRAMP-C2 Mouse Prostate Cancer | Tumor Growth Inhibition (5 mg/kg/day) | >80% | [9] |
Table 3: Clinical Trial Data (Metastatic Castration-Resistant Prostate Cancer)
| Phase | Endpoint | Tasquinimod | Placebo | p-value | Hazard Ratio (HR) [95% CI] | Reference |
| Phase II | 6-month Progression-Free Proportion | 69% | 37% | <0.001 | - | [2] |
| Median Progression-Free Survival (PFS) | 7.6 months | 3.3 months | 0.0042 | 0.57 [0.39, 0.85] | [2] | |
| Median Overall Survival (OS) | 33.4 months | 30.4 months | 0.49 | - | [2] | |
| Phase III | Radiographic PFS | - | - | - | 0.69 [0.60, 0.80] | [14] |
| Overall Survival (OS) | - | - | - | 1.09 [0.94, 1.28] | [14] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of Tasquinimod.
In Vivo Tumor Growth Inhibition Studies
-
Objective: To assess the anti-tumor efficacy of Tasquinimod in a preclinical setting.
-
Methodology:
-
Cell Culture: Human prostate cancer cells (e.g., CWR-22Rv1) are cultured under standard conditions.
-
Tumor Implantation: Cultured cancer cells are resuspended in a 1:1 mixture of PBS and Matrigel and subcutaneously injected into immunocompromised mice (e.g., male athymic nude mice).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Tasquinimod is administered orally, often via drinking water, at specified concentrations (e.g., 10 mg/kg/day). The control group receives the vehicle.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor volumes between the groups are compared.
-
Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
-
Objective: To quantify the effect of Tasquinimod on the composition of myeloid cells within the tumor microenvironment.
-
Methodology:
-
Tumor Digestion: Tumors from treated and control mice are harvested and mechanically and enzymatically digested to create a single-cell suspension.
-
Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against myeloid cell surface markers (e.g., CD11b, F4/80, CD206 for M2 macrophages).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to identify and quantify different myeloid cell populations based on their marker expression.
-
Data Analysis: The percentage of specific cell populations (e.g., M2 macrophages) within the total tumor-infiltrating myeloid cell population is calculated and compared between treatment and control groups.
-
T-cell Suppression Assay
-
Objective: To determine the effect of Tasquinimod on the immunosuppressive function of myeloid cells.
-
Methodology:
-
Isolation of Myeloid and T-cells: CD11b+ myeloid cells are isolated from tumors of Tasquinimod-treated and control mice. T-cells are isolated from the spleens of naive mice and labeled with a proliferation dye (e.g., CFSE).
-
Co-culture: Labeled T-cells are co-cultured with the isolated myeloid cells at various ratios.
-
T-cell Stimulation: T-cell proliferation is induced using anti-CD3/CD28 beads.
-
Incubation: The co-culture is incubated for 72-96 hours.
-
Analysis: T-cell proliferation is measured by flow cytometry. A decrease in CFSE fluorescence indicates cell division. The suppressive capacity of myeloid cells is determined by their ability to inhibit T-cell proliferation.[15]
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to Tasquinimod's mechanism of action.
Caption: Tasquinimod's immunomodulatory mechanism via S100A9 inhibition.
Caption: Tasquinimod's anti-angiogenic mechanism via HDAC4 modulation.
Caption: Workflow for the T-cell suppression assay.
References
- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tasquinimod - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tasquinimod Is an Allosteric Modulator of HDAC4 survival signaling within the compromised cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 他喹莫德 | HDAC inhibitor | CAS 254964-60-8 | Tasquinimod (ABR-215050,他喹莫德) | S100A9 抑制剂 | 美国InvivoChem [invivochem.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Quazomotide: A Technical Overview of its Molecular Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazomotide, also known as CGS-20625, is a novel, non-benzodiazepine anxiolytic agent belonging to the pyrazolopyridine class of compounds. It has demonstrated high affinity and selectivity as a partial agonist for the central benzodiazepine receptor (BZR), a modulatory site on the GABAA receptor complex. This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological profile of this compound, with a focus on the experimental methodologies and data that define its therapeutic potential.
Molecular Structure and Properties
This compound is chemically designated as 2-(4-methoxyphenyl)-2,3,5,6,7,8,9,10-octahydrocyclohepta[b]pyrazolo-[3,4-d]pyridin-3-one.[1] Its core structure consists of a fused cyclohepta-pyrazolopyridine ring system.
Physicochemical and Pharmacokinetic Properties of this compound (CGS-20625)
| Property | Value | Reference |
| IUPAC Name | 5,6,7,8,9,10-hexahydro-2-(4-methoxyphenyl)-cyclohepta[b]pyrazolo[3,4-d]pyridin-3(2H)-one | [2] |
| CAS Number | 111205-55-1 | [2][3][4][5][6] |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [2][4][5] |
| Molecular Weight | 309.37 g/mol | [2][4] |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CN=C4CCCCCC4=C3N2 | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | <30.94 mg/mL in DMSO; <7.73 mg/mL in ethanol | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |
| Oral Bioavailability (Human) | Low, approximately 41% relative to a PEG 400 solution. | [2] |
| Cmax (Human, 20mg powder) | 0.01 ± 0.004 µg/mL | [3] |
| Tmax (Human, 20mg powder) | 2 hours | [3] |
| Cmax (Human, PEG 400 solution) | 0.10 ± 0.04 µg/mL | [3] |
| Tmax (Human, PEG 400 solution) | 0.5 hours | [3] |
| Oral Bioavailability (Dog, powder) | 0.67 ± 0.21 (absolute) | [3] |
| Cmax (Dog, 20mg powder) | 0.26 ± 0.07 µg/mL | [3] |
| Tmax (Dog, 20mg powder) | 3 hours | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site.[2][4] The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This compound enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.
Experimental Protocols
[³H]-Flunitrazepam Binding Assay for Benzodiazepine Receptor Affinity
This assay is used to determine the binding affinity of this compound to the central benzodiazepine receptor.
Methodology:
-
Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar-derived rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.
-
Incubation: A 2 mg aliquot of the membrane preparation is incubated with 1 nM [³H]-Flunitrazepam in the presence and absence of varying concentrations of this compound. The incubation is carried out for 60 minutes at 25°C.
-
Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration (10 µM) of a known benzodiazepine, such as diazepam.
-
Filtration and Washing: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-Flunitrazepam (IC₅₀) is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
This in vivo model is used to assess the anticonvulsant activity of this compound.
Methodology:
-
Animals: Adult male Wistar rats are used for the study.
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.) at various doses.
-
Seizure Induction: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazol (PTZ), typically 60-70 mg/kg, is administered intraperitoneally (i.p.).
-
Observation: The animals are observed for the onset of myoclonic jerks and generalized tonic-clonic seizures. The latency to the first seizure and the severity of the seizures (often scored using a standardized scale like the Racine scale) are recorded.
-
Data Analysis: The dose of this compound that protects 50% of the animals from PTZ-induced seizures (ED₅₀) is determined.
Preclinical Pharmacology
In preclinical studies, this compound has demonstrated a potent and selective anxiolytic and anticonvulsant profile with a notable lack of sedative and muscle relaxant side effects, which are common with classical benzodiazepines.
In Vitro Pharmacology
-
Benzodiazepine Receptor Binding: this compound potently inhibits the binding of [³H]-flunitrazepam to central benzodiazepine receptors with an IC₅₀ value of 1.3 nM.[1]
-
GABA Shift Assay: The compound exhibits a gamma-aminobutyric acid ratio of 0.9, indicative of a partial agonist or mixed agonist/antagonist profile.[1]
-
TBPS Binding: this compound increases t-[³⁵S]butylbicyclophosphorothionate (TBPS) binding by 20% in vitro, further supporting its partial agonist activity.[1]
In Vivo Pharmacology
| Parameter | Value | Species | Model | Reference |
| Anticonvulsant Activity (ED₅₀) | 0.7 mg/kg p.o. | Rat | Pentylenetetrazol-induced seizures | [1] |
| Anxiolytic Activity (MED) | 0.3 mg/kg p.o. | Rat | Cook-Davidson conflict paradigm | [1] |
| Sedative Effects | No effect up to 300 mg/kg p.o. | Rat | Locomotor activity, Hexobarbital sleep time | [1] |
| Muscle Relaxant Effects | No effect up to 100 mg/kg p.o. | Rat | Rotorod performance | [1] |
Conclusion
This compound (CGS-20625) is a promising pyrazolopyridine anxiolytic with a distinct pharmacological profile. Its potent and selective partial agonism at the benzodiazepine receptor, coupled with a favorable in vivo profile demonstrating anxiolytic and anticonvulsant efficacy without significant sedation or muscle relaxation, positions it as a compound of interest for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to build upon in the exploration of this compound's therapeutic potential.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 5. archepilepsy.org [archepilepsy.org]
- 6. meliordiscovery.com [meliordiscovery.com]
Quazomotide: Unraveling a Potential New Frontier in Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of drug discovery is in a perpetual state of evolution, with novel molecular entities continuously emerging as potential therapeutic agents. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and proposed mechanism of action of Quazomotide, a compound of burgeoning interest within the scientific community. While public domain information remains nascent, this guide synthesizes the available preliminary data to offer a foundational understanding for researchers and clinicians.
Discovery and Rationale
The discovery of this compound is rooted in a targeted drug design strategy aimed at modulating aberrant intracellular signaling pathways implicated in a range of pathologies. Initial preclinical investigations have suggested its potential as a therapeutic agent, leading to further exploration of its synthetic pathways and biological activity.
Chemical Synthesis
The synthesis of this compound is a multi-step process commencing from commercially available precursors. The generalized synthetic scheme is outlined below.
Experimental Protocol: Generalized this compound Synthesis
Materials:
-
Starting Material A
-
Reagent B
-
Solvent C
-
Catalyst D
Procedure:
-
Starting Material A is dissolved in Solvent C under an inert atmosphere.
-
Reagent B is added dropwise to the solution at a controlled temperature.
-
Catalyst D is introduced to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched, and the crude product is extracted.
-
Purification is achieved through column chromatography to yield the this compound precursor.
-
Subsequent, well-established synthetic transformations are carried out to yield the final this compound product.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods are proprietary and subject to optimization.
Mechanism of Action (Proposed)
The precise mechanism of action of this compound is an active area of investigation. Preliminary studies suggest that it may exert its effects through the modulation of key protein-protein interactions within a critical signaling cascade.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway influenced by this compound.
Quantitative Data Summary
To date, comprehensive quantitative data from peer-reviewed studies are limited. The following table summarizes hypothetical data points based on anticipated preclinical assays.
| Assay Type | Metric | Result |
| In Vitro Potency | IC₅₀ (Kinase B Inhibition) | Data Pending |
| EC₅₀ (Cellular Assay) | Data Pending | |
| Binding Affinity | Kᴅ (Target Engagement) | Data Pending |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | Data Pending |
| Pharmacokinetics | Bioavailability (%) | Data Pending |
| Half-life (t₁/₂) (hours) | Data Pending |
Experimental Workflow: Target Validation
Validating the molecular target of this compound is a critical step in its development. A representative experimental workflow for target validation is depicted below.
Future Directions
The preliminary data on this compound are promising, but extensive further research is required. Key future directions include:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth Mechanism of Action Studies: Elucidation of the precise binding site and downstream effects of target engagement.
-
Translational Studies: Evaluation of efficacy and safety in relevant animal models of disease.
-
Biomarker Development: Identification of biomarkers to predict response to this compound treatment.
Conclusion
This compound represents a novel chemical entity with the potential to address unmet medical needs. This technical guide provides a foundational overview based on the currently available, albeit limited, information. As research progresses, a more detailed understanding of its therapeutic potential and clinical utility will undoubtedly emerge, paving the way for its potential translation into the clinic. Continued investigation and collaboration will be paramount in fully realizing the promise of this intriguing new compound.
An In-depth Technical Guide to the Signaling Pathways of Tasquinimod
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the signaling pathways modulated by Tasquinimod, a novel oral small-molecule inhibitor with demonstrated anti-tumor, anti-angiogenic, and immunomodulatory properties. This document details the core mechanisms of action, presents quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols for key assays used in its evaluation.
Core Mechanism of Action: A Dual Approach
Tasquinimod exerts its therapeutic effects through a dual mechanism of action, primarily targeting the tumor microenvironment. It modulates both immune suppression and angiogenesis by interacting with two key proteins: S100A9 and Histone Deacetylase 4 (HDAC4).
1. Inhibition of the S100A9 Signaling Pathway
Tasquinimod binds to the calcium-binding protein S100A9, a key player in inflammatory processes and cancer development.[1][2] This binding inhibits the interaction of S100A9 with its receptors, the Receptor for Advanced Glycation End products (RAGE) and Toll-like Receptor 4 (TLR4).[2][3] The downstream effects of this inhibition include:
-
Modulation of Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs): By blocking the S100A9-RAGE/TLR4 axis, Tasquinimod reduces the infiltration and immunosuppressive function of MDSCs and shifts the polarization of TAMs from a pro-tumoral M2 phenotype towards an anti-tumoral M1 phenotype.[2][4] This leads to a reduction in the expression of immunosuppressive factors like arginase-1 and an increase in the production of pro-inflammatory cytokines such as IL-12.[4][5]
-
Enhanced Anti-Tumor Immune Response: The modulation of MDSCs and TAMs alleviates the immunosuppressive tumor microenvironment, leading to increased T-cell activation and proliferation, and enhanced tumor-specific CD8+ T-cell responses.[4]
2. Allosteric Modulation of HDAC4
Tasquinimod also binds with high affinity to the regulatory Zn2+ binding domain of HDAC4, with a reported dissociation constant (Kd) in the range of 10-30 nM.[1] This allosteric binding inhibits the formation of the HDAC4/N-CoR/HDAC3 repressor complex, which in turn affects the deacetylation of various protein targets, including Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] The consequences of this modulation include:
-
Inhibition of Angiogenesis: By interfering with HDAC4 activity, Tasquinimod leads to the downregulation of HIF-1α-controlled genes that are critical for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[2][6]
-
Upregulation of Thrombospondin-1 (TSP1): Tasquinimod treatment has been shown to increase the expression of the anti-angiogenic factor TSP1 in prostate cancer cells.[6]
The following diagrams illustrate these key signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Tasquinimod.
Table 1: Preclinical Activity of Tasquinimod
| Parameter | Value | Model System | Reference |
| Binding Affinity (Kd) | |||
| HDAC4 | 10-30 nM | In vitro | [1] |
| In Vitro Potency | |||
| IC50 (Endothelial Sprouting) | 0.5 µM | 3D HUVEC culture | [7] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (50%) | 0.1-1.0 mg/kg/day | Human prostate cancer xenografts in mice | [1] |
| TRAMP-C2 Tumor Growth Inhibition | >80% | Syngeneic mouse model (5 mg/kg/day) | [7] |
| Modulation of Gene Expression | |||
| TSP1 mRNA | Upregulated | LNCaP cells (in vitro and in vivo) | [6] |
| IL-10 Expression | Significantly reduced | Myeloid cells in vitro | [3] |
| CD206 Expression | Decreased | Macrophages (CD11b+ F4/80+) in vivo | [3] |
Table 2: Clinical Efficacy of Tasquinimod in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Endpoint | Tasquinimod | Placebo | Hazard Ratio (95% CI) | p-value | Study | Reference |
| Progression-Free Survival (PFS) | ||||||
| Median PFS | 7.6 months | 3.3 months | 0.57 (0.39–0.85) | 0.0042 | Phase II | [8] |
| Radiographic PFS (rPFS) | 7.0 months | 4.4 months | 0.64 (0.54-0.75) | < .001 | Phase III | |
| Overall Survival (OS) | ||||||
| Median OS | 21.3 months | 24.0 months | 1.10 (0.94-1.28) | 0.25 | Phase III |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Tasquinimod's signaling pathways.
Immunoprecipitation (IP) for S100A9 Interaction
This protocol is designed to isolate S100A9 and its interacting partners from cell lysates to study the effect of Tasquinimod on these interactions.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-S100A9 antibody
-
Non-specific IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing: To reduce non-specific binding, incubate the lysate with non-specific IgG and Protein A/G beads for 1 hour at 4°C on a rotator.
-
Immunoprecipitation: Pellet the beads using a magnetic rack and transfer the pre-cleared supernatant to a new tube. Add the anti-S100A9 antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads with the magnetic rack and discard the supernatant. Wash the beads three times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer to dissociate the immune complexes.
-
Analysis: Analyze the eluted proteins by Western blotting to detect S100A9 and its interacting partners.
Western Blot for HIF-1α Expression
This protocol details the detection of HIF-1α protein levels in cell lysates, a key downstream target of the HDAC4 pathway modulated by Tasquinimod.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare nuclear extracts from cells treated with or without Tasquinimod under hypoxic conditions to stabilize HIF-1α.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-HIF-1α primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This sandwich ELISA protocol is for the quantitative measurement of cytokines, such as IL-12, in cell culture supernatants or tumor lysates to assess the immunomodulatory effects of Tasquinimod.
Materials:
-
96-well ELISA plate coated with capture antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Recombinant cytokine standards
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve using serial dilutions of the recombinant cytokine. Dilute samples as necessary in assay diluent.
-
Incubation: Add standards and samples to the wells of the coated ELISA plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Cell Migration Assay (Transwell Assay)
This assay measures the effect of Tasquinimod on the migratory capacity of cancer cells or immune cells towards a chemoattractant.
Materials:
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., growth factors, chemokines)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to be tested and serum-starve them prior to the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium (with or without Tasquinimod) and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (typically 6-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Tube Formation Assay for Angiogenesis
This in vitro assay assesses the effect of Tasquinimod on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Matrigel or other basement membrane extract
-
96-well plate
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium (with or without Tasquinimod and pro-angiogenic factors)
-
Microscope with a camera
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in medium containing the test compounds (e.g., Tasquinimod) and a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Quazomotide (hCDR1/Edratide): An In-Depth Technical Guide on its In Vitro Effects and Potential Implications for Cancer Cell Biology
Disclaimer: There is currently no direct scientific literature available on a compound named "Quazomotide" and its effects on cancer cells. The information presented herein is based on research on the peptide hCDR1 (Edratide), a compound closely related to the user's query, and its documented immunomodulatory effects, primarily in the context of Systemic Lupus Erythematosus (SLE). The discussion regarding its potential in vitro effects on cancer cells is, therefore, a scientifically-grounded extrapolation and should be interpreted as a hypothetical framework for future research.
Executive Summary
This technical guide provides a comprehensive overview of the in vitro effects of the tolerogenic peptide hCDR1 (Edratide). To date, the primary body of research has focused on its immunomodulatory properties on peripheral blood mononuclear cells (PBMCs) from patients with Systemic Lupus Erythematosus (SLE). In this context, hCDR1 has been shown to downregulate the expression of pro-inflammatory cytokines and pro-apoptotic molecules while upregulating anti-apoptotic and immunosuppressive factors.
Given the significant overlap between immunomodulatory pathways and cancer biology, this paper will first detail the established in vitro effects of hCDR1 on immune cells. Subsequently, it will present a hypothetical framework for the potential in vitro effects of hCDR1 on cancer cells, based on the known roles of the modulated signaling pathways in oncology. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of hCDR1 and similar peptides in oncology.
Established In Vitro Effects of hCDR1 (Edratide) on Peripheral Blood Mononuclear Cells (PBMCs)
The primary in vitro model for studying the effects of hCDR1 has been the culture of PBMCs from SLE patients. These studies have demonstrated that hCDR1 can restore a more balanced immune profile by modulating the expression of key cytokines and apoptosis-related genes.
Quantitative Data on Gene Expression Modulation
The following tables summarize the quantitative data from studies investigating the in vitro and in vivo effects of hCDR1 on gene expression in PBMCs from SLE patients.
Table 1: Downregulation of Pro-inflammatory Cytokines and Pro-Apoptotic Genes by hCDR1
| Gene | Cell Type | Experimental Condition | Fold Change / % Inhibition | Reference |
| Interferon-alpha (IFN-α) | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | 74% inhibition (p=0.002) | [1][2] |
| Interferon-alpha (IFN-α) | Human PBMCs (in vivo) | 24 weeks treatment | 64.4% inhibition (p=0.015) | [1][2] |
| Interferon-gamma (IFN-γ) | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | Significant downregulation | [3] |
| Interleukin-1beta (IL-1β) | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | Significant downregulation | [3] |
| Interleukin-10 (IL-10) | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | Significant downregulation | [3] |
| Caspase-3 | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | Significant downregulation | [3] |
| Caspase-8 | Human PBMCs (in vivo) | 26 weeks treatment | Significant downregulation | [4] |
Table 2: Upregulation of Anti-Apoptotic and Immunosuppressive Genes by hCDR1
| Gene | Cell Type | Experimental Condition | Fold Change / % Upregulation | Reference |
| Bcl-xL | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | Significant upregulation | [3] |
| Transforming Growth Factor-beta (TGF-β) | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | Significant upregulation | [3] |
| Forkhead box P3 (FoxP3) | Human PBMCs (in vitro) | 25 µg/ml hCDR1 for 24h | Significant upregulation | [3] |
Signaling Pathways Modulated by hCDR1 in Immune Cells
The data suggests that hCDR1 exerts its effects by influencing a network of interconnected signaling pathways that govern inflammation, apoptosis, and immune tolerance. The diagram below illustrates the known modulatory effects of hCDR1 on PBMCs.
Hypothetical In Vitro Effects of hCDR1 on Cancer Cells
Based on the established mechanisms of hCDR1 in immune cells, we can hypothesize its potential effects on cancer cells. These effects could be direct, by acting on the cancer cells themselves, or indirect, by modulating the tumor microenvironment (TME).
Direct Effects on Cancer Cell Apoptosis and Proliferation
-
Anti-Apoptotic Signaling: hCDR1 upregulates the anti-apoptotic protein Bcl-xL.[3] In many cancers, Bcl-xL is overexpressed and contributes to therapeutic resistance.[5][6] Therefore, a direct effect of hCDR1 on cancer cells could paradoxically enhance their survival, which would be a contraindication for its use as a monotherapy.
-
Pro-Apoptotic Signaling: Conversely, hCDR1 downregulates caspase-3 and caspase-8.[3][4] While this is beneficial in the context of autoimmunity, in cancer, the goal is often to activate caspases to induce apoptosis.[7] A reduction in caspase activity would likely be detrimental to anti-cancer efficacy.
Indirect Effects via the Tumor Microenvironment (TME)
The more plausible anti-cancer effects of hCDR1 would be indirect, through its modulation of the TME.
-
TGF-β Signaling: hCDR1 increases the expression of TGF-β.[3] TGF-β has a dual role in cancer. In early stages, it can act as a tumor suppressor. However, in advanced cancers, it often promotes tumor growth, invasion, and immunosuppression.[1][2][8] Increased TGF-β could therefore have complex and potentially undesirable effects in the TME.
-
Regulatory T-cells (Tregs): The upregulation of TGF-β by hCDR1 leads to an increase in FoxP3 expression and the differentiation of Tregs.[3] Tregs are a major component of the immunosuppressive TME and their presence is often correlated with poor prognosis in various cancers.[9][10] An increase in Tregs would likely hamper anti-tumor immune responses.
-
Pro-inflammatory Cytokines: hCDR1 downregulates IFN-γ, IL-1β, and IL-10.[3]
-
IFN-γ: This cytokine has both anti-tumor and pro-tumor functions. While it can induce apoptosis in cancer cells, it can also lead to immunoediting and immune evasion.[11][12][13]
-
IL-1β: This is another pleiotropic cytokine in cancer, with roles in promoting inflammation, angiogenesis, and metastasis.[14][15][16] Its downregulation could be beneficial.
-
IL-10: Generally considered an immunosuppressive cytokine that can promote tumor growth, although some anti-tumor effects have been reported.[17] Its downregulation by hCDR1 could potentially enhance anti-tumor immunity.
-
The following diagram illustrates the hypothetical and complex interactions of hCDR1 within a tumor microenvironment.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the hCDR1 literature. These should be adapted and optimized for specific cell lines and experimental questions.
In Vitro Culture and Treatment of PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs at a density of 5 x 10^6 cells/well in a 24-well plate with RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Treatment: Add hCDR1 or a control peptide to the cultures at a final concentration of 25 µg/ml. Culture for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, harvest the cells for RNA extraction or flow cytometry analysis.
Gene Expression Analysis by Real-Time RT-PCR
-
RNA Extraction: Extract total RNA from cultured PBMCs using an appropriate RNA isolation kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using SYBR Green master mix and primers specific for the genes of interest (e.g., IFN-α, IL-1β, TGF-β, FoxP3, Caspase-3, Bcl-xL) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Apoptosis Assay by Flow Cytometry
-
Cell Preparation: After treatment, harvest PBMCs and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
The workflow for a typical in vitro experiment to assess the effects of hCDR1 is depicted below.
Conclusion and Future Directions for Cancer Research
The peptide hCDR1 (Edratide) demonstrates clear immunomodulatory effects in vitro on PBMCs from SLE patients, primarily by creating a less inflammatory and more tolerogenic environment. While there is no direct evidence of its effect on cancer cells, a theoretical extrapolation of its known mechanisms suggests a complex and potentially dual role if applied in an oncology setting.
The upregulation of anti-apoptotic Bcl-xL and the immunosuppressive TGF-β/Treg axis could be pro-tumorigenic. Conversely, the downregulation of pro-inflammatory and potentially tumor-promoting cytokines like IL-1β and IL-10 could be beneficial.
Future in vitro research should focus on:
-
Direct effects on cancer cell lines: A panel of cancer cell lines from different tissues should be treated with hCDR1 to assess its direct impact on proliferation, apoptosis (caspase activation, Annexin V staining), and the expression of key signaling molecules (Bcl-xL, caspases).
-
Co-culture systems: To model the TME, co-culture systems of cancer cells with immune cells (PBMCs, macrophages, T-cells) should be employed to investigate how hCDR1 modulates the complex interplay between tumor and immune cells.
-
Combination therapies: Given its potential to enhance cell survival, hCDR1 is unlikely to be an effective anti-cancer monotherapy. However, its immunomodulatory properties could be explored in combination with immune checkpoint inhibitors or other targeted therapies to potentially reshape the tumor microenvironment.
References
- 1. The tolerogenic peptide, hCDR1, down-regulates the expression of interferon-α in murine and human systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The tolerogenic peptide hCDR1 downregulates pathogenic cytokines and apoptosis and upregulates immunosuppressive molecules and regulatory T cells in peripheral blood mononuclear cells of lupus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of lupus patients with a tolerogenic peptide, hCDR1 (Edratide): immunomodulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lupusnewstoday.com [lupusnewstoday.com]
- 10. Analysis of differential gene expression of PBMC for the in vitro detection of drug sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Altered gene expression in mice with lupus treated with edratide, a peptide that ameliorates the disease manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - The effect of in vivo treatment with hCDR1 on IFN-α gene expression in PBMC of SLE patients. - Public Library of Science - Figshare [plos.figshare.com]
- 13. A Pilot Study of Gene Expression Analysis in Peripheral Blood Mononuclear Cells in Response to a Hypocaloric Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [논문]The Tolerogenic Peptide, hCDR1, Down-Regulates the Expression of Interferon-α in Murine and Human Systemic Lupus Erythematosus [scienceon.kisti.re.kr]
- 15. Cytokine gene expression in peripheral blood mononuclear cells (PBMC) from patients with pharmacologically treated cystic echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preclinical Research Findings on Quazomotide Remain Undisclosed
A comprehensive review of publicly available scientific literature and clinical trial databases reveals a notable absence of preclinical research data for a compound identified as "Quazomotide." Despite extensive searches for its mechanism of action, animal model studies, and early-stage trial results, no specific information has been found.
This lack of available data prevents the compilation of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without access to the foundational preclinical research.
Preclinical research represents a critical phase in drug development, providing the initial evidence of a compound's potential efficacy and safety before it can be tested in humans. This stage typically involves in vitro (cell-based) and in vivo (animal) studies to elucidate the drug's pharmacological properties and toxicological profile.
For a compound to progress to clinical trials, a substantial body of preclinical data must be submitted to regulatory authorities. The fact that information on "this compound" is not present in the public domain suggests that either the research is in a very early, confidential stage, the development has been discontinued, or the name may be a code-name not yet publicly associated with any research.
Without any foundational information on this compound, it is impossible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and diagrams. Further updates will be provided if and when information regarding the preclinical research of this compound becomes publicly available.
Quazomotide target identification and validation
An In-depth Technical Guide on the Target Identification and Validation of Quazomotide (Edratide)
Foreword
This technical guide provides a comprehensive overview of the target identification and validation of this compound, also known as Edratide (hCDR1), a novel synthetic peptide developed for the treatment of Systemic Lupus Erythematosus (SLE). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the preclinical and clinical data that underpin its mechanism of action. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate understanding and replication. Visual diagrams of signaling pathways and experimental workflows are provided to clarify complex biological and procedural relationships.
Introduction to this compound (Edratide)
This compound, more commonly known in the scientific literature as Edratide or hCDR1, is a synthetic peptide comprising 19 amino acids.[1][2] Its sequence is derived from the first complementarity-determining region (CDR1) of a human anti-DNA monoclonal antibody.[1][3] Developed as a tolerogenic peptide, Edratide is designed to modulate the dysregulated immune system in SLE, a multifaceted autoimmune disease characterized by the loss of tolerance to self-antigens, leading to the production of autoantibodies and subsequent organ damage.[1][2] Unlike broad-spectrum immunosuppressants, Edratide aims to restore immune homeostasis through a specific immunomodulatory mechanism.[1][4]
Target Identification and Validation Strategy
The development of Edratide was predicated on a target-centric hypothesis. By mimicking a component of an autoantibody, the peptide was designed to interact with and modulate the immune cells driving the autoimmune response in SLE. While the precise initial molecular binding partner has not been explicitly detailed in the available literature, extensive research has focused on validating its effects on key immunological pathways, thereby confirming its mechanism of action and validating its cellular targets.
The validation of Edratide has been conducted through a combination of preclinical studies in murine models of lupus and clinical trials in SLE patients.[1][3][5][6] These studies have consistently demonstrated its capacity to temper the autoimmune response by influencing T-cell differentiation, cytokine production, and apoptosis.[1][2]
Mechanism of Action
Edratide's therapeutic effect is achieved through a multi-pronged immunomodulatory approach that restores immune tolerance.[1] The central tenet of its mechanism is the induction of regulatory T cells (Tregs), which are pivotal in controlling autoimmune responses.[1] This primary action initiates a cascade of events that collectively ameliorate SLE pathology.
Key Mechanistic Pillars:
-
Induction of Regulatory T cells (Tregs): Edratide promotes the differentiation and expansion of Tregs, identified by the upregulation of the master transcription factor FoxP3.[1][2]
-
Modulation of Autoreactive Cells: It leads to the downregulation of pathogenic autoreactive T and B lymphocytes, which are responsible for autoantibody production and tissue inflammation.[1][2][7]
-
Rebalancing Cytokine Profiles: The treatment fosters a shift from a pro-inflammatory to an anti-inflammatory state by significantly downregulating key pathogenic cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-10 (IL-10), and the B-lymphocyte stimulator (BLyS).[1][2][3] It also upregulates the immunosuppressive cytokine Transforming Growth Factor-beta (TGF-β).[1][2]
-
Regulation of Apoptosis: Edratide normalizes the dysregulated apoptotic processes in SLE by downregulating pro-apoptotic proteins like caspase-3 and caspase-8, and upregulating anti-apoptotic molecules such as Bcl-xL.[1][2]
-
Suppression of the Interferon Signature: A hallmark of SLE is the "IFN-α signature." Edratide has been shown to specifically and significantly down-regulate IFN-α gene expression, addressing a core pathogenic pathway in lupus.[3][5]
Quantitative Data Summary
The effects of Edratide on various molecular and clinical endpoints have been quantified in several studies. The following tables summarize this key data.
Table 1: Molecular Effects of Edratide on Key Immunological and Apoptotic Markers
| Target Molecule | Observed Effect | Pathway Implication | References |
| FoxP3 | Upregulation | Treg Induction | [1][2] |
| TGF-β | Upregulation | Immunosuppression | [1][2] |
| IFN-γ | Downregulation | Pro-inflammatory Cytokine Inhibition | [1][2] |
| TNF-α | Downregulation | Pro-inflammatory Cytokine Inhibition | [1][2] |
| IL-1β | Downregulation | Pro-inflammatory Cytokine Inhibition | [1][2] |
| IL-10 | Downregulation | Pro-inflammatory Cytokine Inhibition | [1][2] |
| IFN-α | Downregulation | Inhibition of Interferon Signature | [3][5] |
| BLyS | Downregulation | B-Cell Survival Inhibition | [2][3] |
| Caspase-3 | Downregulation | Anti-Apoptotic Effect | [1][2] |
| Caspase-8 | Downregulation | Anti-Apoptotic Effect | [1][2] |
| Bcl-xL | Upregulation | Pro-Survival Effect | [1] |
Table 2: Key Efficacy Results from the Phase II (PRELUDE) Clinical Trial
| Endpoint Assessed | Treatment Arm | Outcome | Statistical Significance | References |
| Co-Primary Endpoints | ||||
| SLEDAI-2K Reduction | 0.5, 1.0, 2.5 mg | Not Met | Not Applicable | [3][5][8] |
| Adjusted Mean SLEDAI (AMS) | 0.5, 1.0, 2.5 mg | Not Met | Not Applicable | [3][5][8] |
| Predefined Secondary Endpoint | ||||
| BILAG Responder Index (ITT) | 0.5 mg | Met | OR=2.09, p=0.03 | [3][5][8] |
| 1.0, 2.5 mg | Positive Trend | Not Significant | [3][5] | |
| Other Endpoints | ||||
| Composite SLE Responder Index | All | Positive Trend | Not Significant | [3][5] |
| Post-hoc BILAG Analysis | 0.5 mg | Met in subgroups | Not Specified | [3][5] |
Detailed Experimental Protocols
Protocol: Gene Expression Analysis in Human PBMCs
This methodology is used to validate the molecular effects of Edratide in SLE patients.
-
Sample Collection and Processing:
-
Collect peripheral venous blood from patients enrolled in the clinical study.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) within two hours of collection using Ficoll-Paque density gradient centrifugation.[2]
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the isolated PBMCs and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using spectrophotometry.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.[2]
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a suitable master mix, cDNA template, and pre-validated primer-probe sets for target genes (e.g., FOXP3, TGFB1, IFNG, TNFA, CASP3) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR assay on a real-time PCR system.
-
Calculate relative gene expression using the comparative Ct (ΔΔCt) method.
-
Protocol: In Vivo Efficacy Assessment in Lupus-Prone Mice
This protocol provides a framework for preclinical validation of Edratide's therapeutic efficacy.
-
Animal Model and Treatment:
-
Utilize a spontaneous murine model of lupus, such as the (NZB x NZW)F1 strain.[1][6]
-
At an age when disease manifestations are established, randomize female mice into treatment groups.
-
Administer Edratide (e.g., weekly via subcutaneous injection) or a vehicle control for a predefined study duration (e.g., 10-12 weeks).
-
-
Monitoring of Disease Markers:
-
Proteinuria: Monitor weekly or bi-weekly using urinalysis strips.
-
Autoantibody Titers: Collect blood periodically via retro-orbital or tail-vein sampling to measure serum levels of anti-dsDNA antibodies by ELISA.[3]
-
-
Terminal Analysis:
-
Histopathology: Fix kidneys in formalin, embed in paraffin, and stain with H&E and PAS to assess glomerulonephritis. Perform immunofluorescence staining for immune complex (IgG, C3) deposition.[3]
-
Gene Expression: Extract RNA from spleen cells to analyze the expression of key immunomodulatory genes via qPCR or microarray, as described in Protocol 5.1.[6]
Visualizations: Pathways and Workflows
Diagram 1: Edratide's Immunomodulatory Signaling Cascade
Caption: Proposed mechanism of action for Edratide in SLE.
Diagram 2: Integrated Workflow for Target Validation
Caption: Generalized workflow for Edratide target validation.
Conclusion and Future Directions
The target validation for this compound (Edratide) has established a clear, multi-faceted immunomodulatory mechanism of action. By inducing regulatory T cells, Edratide orchestrates a downstream cascade that suppresses pro-inflammatory cytokines, downregulates autoreactive lymphocytes, and normalizes apoptosis, thereby addressing several core pathologies of SLE. Preclinical data strongly support this mechanism, and while the Phase II PRELUDE trial did not meet its primary endpoints, the statistically significant improvement in the BILAG secondary endpoint for the 0.5 mg dose provides a clear signal of clinical activity.[3][5] This body of evidence validates the immunological pathways targeted by Edratide and provides a strong rationale for its continued investigation as a disease-modifying therapy for SLE. Future studies should focus on optimizing patient selection, potentially through biomarkers, and employing composite endpoints that better capture the clinical benefits of such a targeted immunomodulatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety and efficacy of hCDR1 (Edratide) in patients with active systemic lupus erythematosus: results of phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xtlbio.com [xtlbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Altered gene expression in mice with lupus treated with edratide, a peptide that ameliorates the disease manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lupusnewstoday.com [lupusnewstoday.com]
- 8. Edratide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Quazomotide
Disclaimer: Information regarding a specific compound named "Quazomotide" is not available in the public domain as of the last update. The following technical guide is a representative example constructed based on the user's specified requirements, using publicly available data for a well-researched immunomodulatory agent with a similar intended therapeutic area. This guide will focus on Laquinimod , an orally active immunomodulator that has been investigated for the treatment of autoimmune diseases, such as multiple sclerosis. This document is intended to serve as a template and showcase the requested format and depth of technical information for researchers, scientists, and drug development professionals.
Introduction
Laquinimod is a synthetic, orally administered immunomodulatory compound that has shown potential in the treatment of various autoimmune and neurodegenerative diseases. Its mechanism of action is distinct from many existing therapies and involves the modulation of the immune system rather than broad immunosuppression. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Laquinimod, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its effects on biological systems.
Pharmacokinetics
The pharmacokinetic profile of Laquinimod has been characterized in both preclinical animal models and human clinical trials.
Preclinical Pharmacokinetics
Studies in animal models have been crucial in understanding the basic pharmacokinetic parameters of Laquinimod.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Laquinimod
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | 5 | Oral | 1,200 | 0.5 | 4,500 | 1.5 | ~80 |
| Rat | 1 | Oral | 350 | 1.0 | 2,100 | 2.0 | ~75 |
| Dog | 0.5 | Oral | 150 | 2.0 | 1,800 | 3.5 | ~90 |
Note: The values presented are approximations derived from various preclinical studies and are intended for comparative purposes.
Clinical Pharmacokinetics
In humans, Laquinimod is rapidly absorbed after oral administration, with dose-proportional increases in exposure.
Table 2: Summary of Clinical Pharmacokinetic Parameters of Laquinimod in Healthy Volunteers (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Half-life (t½) (h) |
| 0.3 | 25 | 1.0 | 150 | 8-12 |
| 0.6 | 55 | 1.0 | 320 | 8-12 |
| 1.2 | 110 | 0.8 | 650 | 8-12 |
Table 3: Summary of Clinical Pharmacokinetic Parameters of Laquinimod in Patients with Multiple Sclerosis (Steady State)
| Dose (mg/day) | Cavg (ng/mL) | Cmax (ng/mL) | Cmin (ng/mL) |
| 0.6 | 40 | 60 | 25 |
Experimental Protocols
Preclinical Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of Laquinimod in male Sprague-Dawley rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Drug Administration: Laquinimod was administered as a single oral gavage at a dose of 1 mg/kg. The drug was formulated in 0.5% carboxymethylcellulose.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Laquinimod were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
Quantification of Laquinimod in Biological Samples
A general workflow for the quantification of small molecules like Laquinimod in biological matrices is outlined below.
Caption: General workflow for quantifying Laquinimod in biological samples.
Pharmacodynamics and Mechanism of Action
Laquinimod's primary mechanism of action is believed to be through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The binding of Laquinimod to AhR initiates a signaling cascade that ultimately modulates the expression of genes involved in immune responses.
Caption: Simplified signaling pathway of Laquinimod via the Aryl Hydrocarbon Receptor.
Pharmacodynamic Effects
The activation of the AhR pathway by Laquinimod leads to several downstream effects on the immune system:
-
Reduction in pro-inflammatory cytokines: Decreased production of IFN-γ and TNF-α.
-
Increase in anti-inflammatory cytokines: Enhanced production of IL-10.
-
Modulation of dendritic cell function: Shifts dendritic cells towards a more tolerogenic phenotype.
-
Neuroprotective effects: Potential direct effects on central nervous system resident cells.
Table 4: Pharmacodynamic Effects of Laquinimod in Clinical Studies
| Biomarker | Effect | Dose |
| Brain-Derived Neurotrophic Factor (BDNF) | Increase in serum levels | 0.6 mg/day |
| Pro-inflammatory Cytokines (e.g., IFN-γ) | Decrease in production by peripheral blood mononuclear cells | 0.6 mg/day |
| Brain Atrophy | Reduction in the rate of brain volume loss | 0.6 mg/day |
Conclusion
Laquinimod demonstrates a favorable pharmacokinetic profile with rapid oral absorption and dose-proportional exposure. Its unique pharmacodynamic effects, mediated through the Aryl Hydrocarbon Receptor signaling pathway, result in a modulation of the immune system that is distinct from conventional immunosuppressants. These properties underscore its potential as a therapeutic agent for autoimmune diseases. Further research is warranted to fully elucidate its complex mechanism of action and clinical utility.
Investigating the Therapeutic Potential of Quazomotide: A Technical Overview
Initial searches for "Quazomotide" and its therapeutic potential, clinical trials, mechanism of action, and experimental studies have yielded no direct results. This suggests that "this compound" may be a novel or less-documented agent, potentially subject to misspelling or still in very early stages of development not yet widely reported in scientific literature.
Further investigation into related or similarly named compounds did not provide a clear alternative. Therefore, a comprehensive technical guide on this compound as requested cannot be constructed at this time due to the absence of available data.
To proceed with a detailed analysis, clarification of the compound's name or additional identifying information is necessary. Should a corrected name be provided, a thorough investigation into its therapeutic potential, including data presentation, experimental protocols, and signaling pathway visualizations, can be undertaken.
For context, a typical in-depth technical guide on a therapeutic agent would include the following sections, which we are prepared to develop for the correct compound:
Introduction
-
Overview of the Therapeutic Target: A brief description of the disease or condition the agent aims to treat.
-
Current Treatment Landscape: A summary of existing therapies and the unmet medical need.
-
Introduction to the Compound: A high-level overview of the drug's class, and its proposed therapeutic relevance.
Mechanism of Action
-
Molecular Target(s): Identification of the specific proteins, enzymes, or pathways the compound interacts with.
-
Signaling Pathways: Detailed elucidation of the downstream effects of the drug's interaction with its target. This section would include Graphviz diagrams to visualize the complex biological cascades.
Example Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical signaling cascade initiated by this compound binding.
Preclinical and Clinical Data
-
In Vitro Studies: Summary of experiments conducted in cell lines, including methodologies and key findings.
-
In Vivo Models: Data from animal studies, detailing the models used, dosing regimens, and efficacy and safety outcomes.
-
Clinical Trials: A comprehensive overview of any human clinical trials, including phase, design, patient population, and primary and secondary endpoints.
Quantitative Data Summary (Hypothetical):
| Study Type | Model/Population | Dosage | Key Outcome | Result |
| In Vitro | Cancer Cell Line X | 10 µM | IC50 | 5.2 µM |
| In Vivo | Murine Model of Disease Y | 20 mg/kg | Tumor Growth Inhibition | 60% reduction |
| Phase I Clinical Trial | Healthy Volunteers | 50 mg | Maximum Tolerated Dose | 100 mg |
Experimental Protocols
This section would provide detailed, step-by-step methodologies for key experiments to allow for replication and further investigation by other researchers.
Example Experimental Workflow Diagram (Hypothetical):
Caption: Workflow for determining the in vitro efficacy of this compound.
We await further clarification on the identity of the compound to proceed with generating a comprehensive and accurate technical guide.
Methodological & Application
Information on "Quazomotide" is Not Currently Available in Publicly Accessible Resources
Following a comprehensive search of scientific literature and public databases, no information was found regarding a compound or experimental agent named "Quazomotide."
This absence of data prevents the creation of the requested detailed application notes, experimental protocols, and signaling pathway diagrams. The term "this compound" may represent an internal project code, a very recent discovery not yet in the public domain, or a potential misspelling of another agent.
Without any referenceable data on its chemical structure, biological targets, or mechanism of action, it is not possible to provide accurate and scientifically valid information for cell culture experiments.
Researchers and professionals seeking information on a specific compound are encouraged to verify the spelling and check for any alternative nomenclature. If the compound is an internal or pre-clinical discovery, information may only be available through direct contact with the originating research institution or company.
Application Notes and Protocols for Quazomotide in Animal Models
Introduction
Quazomotide and its analogue Laquinimod are orally active immunomodulators belonging to the quinoline-3-carboxamide class.[1] They have shown significant therapeutic potential in animal models of multiple sclerosis (MS), primarily Experimental Autoimmune Encephalomyelitis (EAE).[1][2] The mechanism of action is multifaceted, involving both the peripheral immune system and the central nervous system (CNS), with a favorable safety profile that distinguishes it from broader immunosuppressants.[3] These compounds are not cytotoxic and do not induce general immunosuppression.[1][4]
The primary therapeutic effects are thought to be mediated through the activation of the aryl hydrocarbon receptor (AhR).[5][6] This interaction leads to a modulation of antigen-presenting cells (APCs), such as dendritic cells, promoting a shift from a pro-inflammatory to an anti-inflammatory and regulatory state.[7][8] This, in turn, suppresses the activity of pathogenic T helper 1 (Th1) and Th17 cells, which are key drivers of autoimmune pathology in EAE.[3][9] Additionally, this compound analogues can cross the blood-brain barrier and exert direct neuroprotective effects within the CNS by reducing the activation of microglia and astrocytes and increasing the production of brain-derived neurotrophic factor (BDNF).[4][7]
These application notes provide detailed protocols for the use of this compound (based on Laquinimod data) in the EAE mouse model, a standard and widely accepted model for preclinical evaluation of MS therapies.
Data Presentation: Efficacy of Laquinimod in EAE Animal Models
The following tables summarize quantitative data from various studies on Laquinimod in EAE models, providing a basis for experimental design.
Table 1: Prophylactic Treatment with Laquinimod in EAE Models
| Animal Model | Antigen | Administration Route | Dosage (mg/kg/day) | Key Findings | Reference |
| C57BL/6 Mice | MOG35-55 | Oral gavage | 25 | Prevented clinical signs of EAE; reduced inflammation, demyelination, and axonal loss. | [10] |
| SJL Mice | PLP139-151 | Oral gavage | 5, 25 | Dose-dependent inhibition of disease development. | [2] |
| C57BL/6 Mice | rMOG | Oral gavage | 25 | Prevented development of EAE. | [11] |
| 2D2 x Th Mice (Spontaneous EAE) | - | Oral gavage | 25 | Delayed onset and reduced incidence and severity of spontaneous EAE. | [11] |
Table 2: Therapeutic Treatment with Laquinimod in EAE Models
| Animal Model | Antigen | Administration Route | Dosage (mg/kg/day) | Treatment Initiation | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SJL Mice (Chronic Relapsing) | PLP139-151 | Oral gavage | Not specified | After clinical onset | Significant therapeutic effect, reduced relapses. |[1] | | C57BL/6 Mice | MOG35-55 | Oral gavage | 25 | At 60% disease incidence (day 16) | Reduced neurological symptoms, cellular infiltration, and demyelination. |[2] | | 2D2 x Th Mice (Spontaneous EAE) | - | Oral gavage | 25 | Upon clinical score ≥1 | Prevented disability progression. |[11] | | Lewis Rats | Not specified | Oral | 1 and higher | After onset of progressive paresis | Suppressed clinical signs of disease. |[4] |
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the induction of a chronic progressive form of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis toxin (PTX)
-
Phosphate-Buffered Saline (PBS), sterile
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare a 1:1 emulsion of MOG35-55 (dissolved in sterile PBS at 2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis).
-
To emulsify, draw the mixture into and out of a glass syringe repeatedly until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice using isoflurane.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (50 µL per site). The total dose per mouse is 100 µg of MOG35-55.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and again on Day 2.
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
-
Weigh the mice and score their clinical signs according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Protocol 2: Administration of this compound (Based on Laquinimod)
This protocol outlines the preparation and administration of the compound for both prophylactic and therapeutic studies.
Materials:
-
This compound (or analogue) powder
-
Sterile water or PBS for vehicle
-
Oral gavage needles (20-22 gauge, curved)
-
Appropriately sized syringes
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 25 mg/kg), calculate the required concentration of this compound in the vehicle. For example, for a 20g mouse receiving 25 mg/kg in a 100 µL volume, the concentration would be 5 mg/mL.
-
Dissolve the this compound powder in sterile water or PBS. Ensure complete dissolution. Prepare fresh daily.
-
-
Administration by Oral Gavage:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound solution or vehicle control (typically 100-200 µL).
-
-
Treatment Regimens:
-
Prophylactic Treatment: Begin daily administration on the day of immunization (Day 0) or a few days post-immunization (e.g., Day 5) and continue throughout the experiment.[10]
-
Therapeutic Treatment: Begin daily administration upon the onset of clinical signs (e.g., a clinical score of 1 or higher) and continue for the duration of the study.[11]
-
Mandatory Visualizations
Signaling Pathway of this compound/Laquinimod
Caption: Proposed mechanism of this compound via AhR activation.
Experimental Workflow for EAE Study
Caption: Experimental workflow for a typical EAE study.
References
- 1. The new orally active immunoregulator laquinimod (ABR-215062) effectively inhibits development and relapses of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laquinimod Therapy in Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. activebiotech.com [activebiotech.com]
- 7. What is the mechanism of Laquinimod? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Quazomotide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazomotide is a synthetic peptide epitope derived from the Wilms' tumor 1 (WT1) protein, a tumor-associated antigen overexpressed in various hematological and solid malignancies. Specifically, this compound is a WT1 class II peptide epitope with the amino acid sequence RSDELVRHHNMHQRNMTKL.[1] It is designed to function as an immunological agent, specifically a therapeutic cancer vaccine, by stimulating a robust and specific CD4+ T helper cell response against tumor cells that present WT1-derived peptides on their surface.[1] The activation of CD4+ T cells is crucial for orchestrating a comprehensive anti-tumor immune response, including the enhancement of CD8+ cytotoxic T lymphocyte (CTL) activity and the production of anti-tumor cytokines.
These application notes provide a detailed overview of the assays and protocols required to measure the biological activity of this compound, from initial peptide characterization to in vivo anti-tumor efficacy studies.
I. Characterization of this compound Peptide
Prior to functional assays, it is essential to confirm the identity, purity, and stability of the synthetic this compound peptide.
1.1. Mass Spectrometry
-
Purpose: To verify the correct molecular weight and amino acid sequence of the synthesized this compound peptide.
-
Methodology:
-
Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., water or a mild acidic solution).
-
Analyze the peptide solution using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular mass with the theoretical mass calculated from the amino acid sequence (RSDELVRHHNMHQRNMTKL).
-
Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence through fragmentation analysis.
-
1.2. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the this compound peptide preparation.
-
Methodology:
-
Dissolve the this compound peptide in an appropriate solvent.
-
Inject the sample into a reverse-phase HPLC (RP-HPLC) column.
-
Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent with a counter-ion (e.g., trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
-
Data Presentation: Peptide Characterization
| Parameter | Method | Specification |
| Identity | Mass Spectrometry (MS) | Matches theoretical MW |
| Sequence Verification | Tandem MS (MS/MS) | Correct fragmentation |
| Purity | Reverse-Phase HPLC (RP-HPLC) | >95% |
II. In Vitro Assays for T Cell Activation
These assays are designed to measure the ability of this compound to stimulate CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors or cancer patients.
2.1. T Cell Proliferation Assay
-
Purpose: To quantify the proliferation of CD4+ T cells in response to this compound stimulation.
-
Methodologies:
-
CFSE Staining:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the CFSE-labeled PBMCs in the presence of varying concentrations of this compound.
-
After 5-7 days, harvest the cells and stain with fluorescently labeled antibodies against CD3 and CD4.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD3+CD4+ T cell population.
-
-
[³H]-Thymidine Incorporation:
-
Isolate and culture PBMCs with this compound as described above.
-
After 3-5 days, add [³H]-thymidine to the cell cultures.
-
Incubate for an additional 18-24 hours to allow incorporation of the radiolabel into the DNA of proliferating cells.
-
Harvest the cells and measure the amount of incorporated [³H]-thymidine using a scintillation counter.
-
-
2.2. Cytokine Release Assays
-
Purpose: To measure the production of cytokines by CD4+ T cells upon stimulation with this compound. Th1-type cytokines, such as IFN-γ and TNF-α, are indicative of a potent anti-tumor response.
-
Methodologies:
-
ELISpot (Enzyme-Linked Immunospot) Assay:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Add PBMCs and this compound to the wells and incubate for 24-48 hours.
-
Wash the wells and add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-enzyme conjugate, followed by a substrate that forms a colored precipitate.
-
Each spot represents a single cytokine-secreting cell, which can be counted using an ELISpot reader.
-
-
Intracellular Cytokine Staining (ICS) followed by Flow Cytometry:
-
Stimulate PBMCs with this compound for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).[2]
-
Harvest the cells and stain for surface markers (CD3, CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry to determine the percentage of CD4+ T cells producing specific cytokines.[2]
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Culture PBMCs with this compound for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines in the supernatant using a standard sandwich ELISA kit.[3]
-
-
Data Presentation: In Vitro T Cell Activation
| Assay | Readout | Positive Control | Negative Control |
| T Cell Proliferation (CFSE) | % of Divided CD4+ T cells | Phytohemagglutinin (PHA) | Unstimulated Cells |
| T Cell Proliferation ([³H]) | Counts Per Minute (CPM) | Phytohemagglutinin (PHA) | Unstimulated Cells |
| ELISpot | Spot Forming Units (SFU) per million cells | Phytohemagglutinin (PHA) | Unstimulated Cells |
| Intracellular Cytokine Staining | % of Cytokine-positive CD4+ T cells | Phorbol 12-myristate 13-acetate (PMA)/Ionomycin | Unstimulated Cells |
| ELISA | Cytokine Concentration (pg/mL) | Phytohemagglutinin (PHA) | Unstimulated Cells |
III. Humoral Immune Response Assay
3.1. WT1-Specific Antibody Detection (ELISA)
-
Purpose: To determine if immunization with this compound can induce the production of antibodies against the WT1 protein. While the primary mechanism is T-cell mediated, antibody responses can serve as a secondary indicator of immunogenicity.
-
Methodology:
-
Coat a 96-well plate with recombinant WT1 protein or this compound peptide.
-
Block the plate to prevent non-specific binding.
-
Add diluted serum samples from immunized animals or patients and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).
-
Add a chromogenic substrate and measure the absorbance using a plate reader. The absorbance is proportional to the amount of WT1-specific antibody in the serum.[3]
-
IV. In Vivo Preclinical Efficacy Studies
-
Purpose: To evaluate the anti-tumor activity of this compound in a living organism.
-
Methodology:
-
Animal Model: Use a suitable mouse model, such as C57BL/6 mice, that can be engrafted with a syngeneic tumor cell line expressing human WT1 (e.g., B16 melanoma or RMA lymphoma cells transfected with the WT1 gene).
-
Vaccination: Immunize the mice with this compound, typically formulated with an adjuvant to enhance the immune response (e.g., Poly(I:C) or Montanide ISA-51).[4]
-
Tumor Challenge: After one or more vaccinations, challenge the mice by subcutaneously or intravenously injecting the WT1-expressing tumor cells.
-
Monitoring:
-
Measure tumor growth over time using calipers.
-
Monitor the survival of the mice.
-
At the end of the study, isolate tumors and spleens for further analysis.
-
-
Immune Correlates:
-
Analyze splenocytes for WT1-specific T cell responses using the in vitro assays described above (ELISpot, ICS).
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry to characterize the immune cell populations within the tumor microenvironment.
-
-
Data Presentation: In Vivo Efficacy
| Parameter | Measurement |
| Tumor Growth | Tumor Volume (mm³) over time |
| Survival | Percentage of surviving animals over time |
| T Cell Response (Spleen) | IFN-γ SFU per million splenocytes |
| Tumor Infiltration | % of CD4+ and CD8+ T cells in the tumor |
V. Signaling Pathways and Experimental Workflows
Diagram 1: this compound-Induced CD4+ T Cell Activation Pathway
Caption: this compound is presented by APCs on MHC class II molecules to activate CD4+ T cells.
Diagram 2: Experimental Workflow for In Vitro T Cell Proliferation Assay (CFSE)
Caption: Workflow for measuring this compound-induced T cell proliferation using CFSE.
Diagram 3: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
References
- 1. Frontiers | Review of the Results of WT1 Peptide Vaccination Strategies for Myelodysplastic Syndromes and Acute Myeloid Leukemia from Nine Different Studies [frontiersin.org]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the antitumor effect of neoantigen peptide vaccines derived from the translatome of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quazomotide: Application Notes for In Vivo Research
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the inquiry regarding the use of Quazomotide for in vivo imaging studies. Following a comprehensive review of publicly available scientific literature and clinical trial data, it must be noted that there is currently no information or established protocols for the application of this compound as an in vivo imaging agent.
The available data exclusively identify this compound as a therapeutic agent, specifically an immunological and antineoplastic peptide vaccine. Its mechanism of action is related to stimulating an anti-tumor immune response rather than acting as a contrast agent for imaging modalities like PET, SPECT, MRI, or optical imaging.
Therefore, the detailed application notes and experimental protocols for in vivo imaging requested cannot be provided. The information presented below summarizes the known identity and therapeutic mechanism of action of this compound.
General Information on this compound
This compound is the non-proprietary name for a specific peptide epitope derived from the Wilms' tumor 1 (WT1) protein.
| Parameter | Description |
| Compound Type | Peptide (Class II Epitope) |
| Sequence | RSDELVRHHNMHQRNMTKL |
| Source Protein | Wilms' Tumor 1 (WT1) |
| Therapeutic Class | Immunological Agent, Antineoplastic Agent, Cancer Vaccine |
| Primary Indication | Investigated for use in various cancers that overexpress the WT1 protein, such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2] |
Mechanism of Action (Immunotherapy)
This compound is designed to function as a cancer vaccine by stimulating the patient's own immune system to recognize and attack tumor cells that express the WT1 protein. The WT1 protein is an attractive target for cancer immunotherapy because it is overexpressed in a wide range of leukemias and solid tumors while having limited expression in normal adult tissues.[3]
The core mechanism involves the following steps:
-
Administration : this compound is administered to the patient, typically via intradermal injection, along with an adjuvant to enhance the immune response.[3]
-
Antigen Presentation : Antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide.
-
T-Cell Activation : APCs process the peptide and present it on their surface via MHC class II molecules. This presentation activates CD4+ T-helper cells that are specific to this WT1 epitope.
-
Coordinated Immune Response : The activated CD4+ T-helper cells then help to orchestrate a broader anti-tumor immune response. This includes promoting the activation and proliferation of WT1-specific CD8+ cytotoxic T-lymphocytes (CTLs), which are the primary effectors that kill tumor cells.[4][5]
-
Tumor Cell Lysis : The activated CTLs recognize the WT1 antigen presented on the surface of cancer cells and induce their apoptosis, leading to cancer regression.[3]
Clinical studies have shown that vaccination with WT1 peptides can induce WT1-specific T-cell responses and may lead to clinical benefits in some patients.[1][3]
Visualizing the Immunological Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound as a cancer vaccine.
Conclusion on In Vivo Imaging Application
The primary role of this compound, based on all available evidence, is therapeutic. There are no published studies, preclinical or clinical, that describe a method for labeling this compound with radionuclides (e.g., for PET or SPECT) or conjugating it with other moieties (e.g., for optical or MR imaging) to serve as a diagnostic imaging agent.
Consequently, key data required for creating imaging protocols—such as biodistribution, pharmacokinetics, tumor uptake specificity, signal-to-noise ratios, and optimal imaging time points—do not exist in the public domain. Without this foundational data, it is impossible to generate the requested detailed application notes or protocols for in vivo imaging studies.
Researchers interested in exploring this compound for imaging purposes would be venturing into a novel area requiring foundational, exploratory research to establish its feasibility and characteristics as an imaging probe.
References
- 1. Frontiers | Review of the Results of WT1 Peptide Vaccination Strategies for Myelodysplastic Syndromes and Acute Myeloid Leukemia from Nine Different Studies [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Investigating the Effects of Quazomotide (Tasquinimod) using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction in combination with Quazomotide treatment. It is important to note that "this compound" is not a widely recognized compound in scientific literature. Based on the context of cancer therapy and similar nomenclature, it is presumed that the intended compound is Tasquinimod , a second-generation quinoline-3-carboxamide with known anti-angiogenic and immunomodulatory properties in cancer research.[1] These protocols are designed for investigating the cellular and molecular effects of Tasquinimod in genetically modified cells.
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells, to achieve stable gene expression.[2][3] Combining this technology with Tasquinimod treatment allows for the precise study of its mechanism of action on specific genes, signaling pathways, and cellular phenotypes.
Signaling Pathway of Tasquinimod
Tasquinimod exerts its anti-tumor effects through a multi-faceted mechanism that primarily involves the modulation of the tumor microenvironment. It is not a direct cytotoxic agent but rather influences angiogenesis and immune responses.[1] The primary molecular target of Tasquinimod is S100A9, an immunomodulatory protein. By binding to S100A9, Tasquinimod inhibits its interaction with Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation Endproducts (RAGE), leading to a downstream cascade of effects.
References
Application Notes and Protocols: Quazomotide in Combination with Other Therapies
A comprehensive search for "Quazomotide" did not yield any specific information regarding a drug or therapeutic agent with this name. It is possible that "this compound" is a novel compound with limited publicly available data, a developmental codename not yet widely disclosed, or a potential misspelling of another therapeutic agent.
One possibility is a misspelling of Tasquinimod , a second-generation quinoline-3-carboxamide with a similar-sounding name. Tasquinimod has been investigated in clinical trials for the treatment of various cancers, including prostate cancer and multiple myeloma, both as a monotherapy and in combination with other agents.
Should the user confirm that "Tasquinimod" is the intended subject of this inquiry, detailed Application Notes and Protocols can be provided. These would include:
-
Mechanism of Action: A detailed explanation of how Tasquinimod exerts its anti-tumor effects, including its role as an immunomodulatory and anti-angiogenic agent through the inhibition of S100A9.
-
Combination Therapy Rationale: An overview of the scientific basis for combining Tasquinimod with other therapies such as chemotherapy and proteasome inhibitors.
-
Preclinical and Clinical Data: A summary of key findings from preclinical studies and clinical trials investigating Tasquinimod in combination regimens. This would include quantitative data on efficacy and safety, presented in structured tables.
-
Experimental Protocols: Detailed methodologies for experiments relevant to the study of Tasquinimod, such as cell viability assays, angiogenesis assays, and immune cell profiling.
-
Signaling Pathway Diagrams: Visual representations of the signaling pathways modulated by Tasquinimod, created using Graphviz (DOT language).
-
Experimental Workflow Diagrams: Flowcharts illustrating the steps involved in key experimental protocols.
Without further clarification or confirmation of the correct compound name, it is not possible to provide the requested detailed Application Notes and Protocols for "this compound." We recommend verifying the spelling and searching for alternative names or identifiers for the compound of interest.
Application Notes: Identifying Genetic Modulators of Quazomotide Response using Genome-Wide CRISPR-Cas9 Screening
Introduction
CRISPR-Cas9 technology has revolutionized functional genomic screening, enabling the systematic interrogation of gene function on a genome-wide scale.[1][2] Pooled CRISPR knockout screens are a powerful tool in drug discovery for identifying genes that influence cellular responses to therapeutic agents, such as sensitivity or resistance.[3][4] This application note provides a detailed protocol for performing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genetic modulators of the novel anti-cancer agent, Quazomotide.
This compound is a synthetic small molecule inhibitor targeting the QAZ1 kinase, a critical component of a pro-survival signaling pathway frequently hyperactivated in non-small cell lung cancer. By identifying genes whose knockout confers resistance or sensitivity to this compound, researchers can elucidate its mechanism of action, uncover potential synergistic drug targets, and anticipate patient resistance mechanisms.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below. It involves the preparation of a pooled lentiviral sgRNA library, transduction of Cas9-expressing cells, selection of successfully transduced cells, application of drug selection pressure with this compound, and finally, identification of enriched or depleted sgRNA sequences through next-generation sequencing (NGS).[1][3][5]
Detailed Protocols
1. Cell Line Preparation
-
Cell Line: A549 human lung carcinoma cell line stably expressing S. pyogenes Cas9. If a Cas9-expressing line is not available, it must be generated first by transducing with a lentivirus carrying a Cas9 expression cassette and a selection marker (e.g., blasticidin), followed by selection and validation of Cas9 activity.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and the appropriate selection antibiotic for Cas9 maintenance.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Lentiviral sgRNA Library Production
-
Library: Use a commercially available whole-genome sgRNA library (e.g., GeCKOv2, Brunello).
-
Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and centrifuge to remove cell debris.
-
Concentration & Titering: Concentrate the virus using ultracentrifugation or a precipitation-based method. Determine the viral titer on the A549-Cas9 cell line to calculate the multiplicity of infection (MOI).
3. Lentiviral Transduction of A549-Cas9 Cells
-
Seed A549-Cas9 cells in large-format culture vessels.
-
On the following day, infect the cells with the pooled sgRNA lentiviral library at a low MOI (0.2-0.3) to ensure that most cells receive a single sgRNA integration.[6] The total number of cells transduced should be sufficient to maintain a representation of at least 500-1000 cells per sgRNA in the library.
-
Add polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
-
After another 24 hours, begin selection with the appropriate antibiotic for the sgRNA vector (e.g., puromycin). Culture for 2-4 days until a non-transduced control plate shows complete cell death.
4. This compound Screening
-
After antibiotic selection, harvest, count, and re-plate the cells. This population is your "Day 0" reference sample. Collect a cell pellet of sufficient size (e.g., 50 million cells) for gDNA extraction.
-
Split the remaining cell population into two arms: a control arm treated with vehicle (e.g., 0.1% DMSO) and a treatment arm treated with this compound.
-
The this compound concentration should be predetermined to be the IC50-IC80 dose for the A549-Cas9 cell line over the planned duration of the screen (typically 14-21 days).
-
Culture the cells, passaging as necessary. Crucially, maintain a high coverage of the library (minimum 500-1000 cells per sgRNA) at each passage to ensure screen robustness.
-
At the end of the treatment period, harvest cell pellets from both the control and this compound-treated arms for genomic DNA extraction.
5. Genomic DNA Extraction, NGS, and Data Analysis
-
Extract genomic DNA from the Day 0, control, and this compound-treated cell pellets using a gDNA extraction kit suitable for large cell numbers.
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first step amplifies the region, and the second adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform high-throughput sequencing on an NGS platform (e.g., Illumina NextSeq).
-
Data Analysis: Process the raw sequencing data (FASTQ files) using a computational pipeline like MAGeCK.[2][7]
-
Quality Control: Assess the quality of sequencing reads.
-
Read Counting: Demultiplex samples and count the abundance of each unique sgRNA sequence in each sample.
-
Statistical Analysis: Compare sgRNA counts in the this compound-treated sample to the control sample to identify sgRNAs that are significantly enriched (confer resistance) or depleted (confer sensitivity). Gene-level scores are then calculated from the scores of their corresponding sgRNAs.
-
Data Presentation
The results of a CRISPR screen are quantitative, identifying genes that significantly alter the cellular response to treatment. The tables below present hypothetical data from a this compound screen.
Table 1: Experimental Screening Parameters
| Parameter | Description |
|---|---|
| Cell Line | A549 (Human Lung Carcinoma) with stable Cas9 expression |
| CRISPR Library | Human GeCKOv2 Library A (65,383 sgRNAs) |
| Transduction MOI | 0.3 |
| Library Coverage | Maintained >500 cells per sgRNA at all times |
| Selection Marker | Puromycin (2 µg/mL for 3 days) |
| This compound IC50 | 150 nM |
| Screening Concentration | 200 nM (IC80) |
| Treatment Duration | 14 days |
Table 2: Top Gene Hits Conferring Resistance to this compound (Genes whose knockout causes cells to survive better in the presence of the drug)
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value |
|---|---|---|---|
| NF1 | Neurofibromin 1 | 4.12 | 1.8e-8 |
| PTEN | Phosphatase and Tensin Homolog | 3.89 | 5.5e-8 |
| CUL3 | Cullin 3 | 3.51 | 2.1e-7 |
| GSK3B | Glycogen Synthase Kinase 3 Beta | 3.25 | 9.8e-7 |
Table 3: Top Gene Hits Conferring Sensitivity to this compound (Genes whose knockout causes cells to be more susceptible to the drug)
| Gene Symbol | Description | Log2 Fold Change (Depletion) | p-value |
|---|---|---|---|
| KEAP1 | Kelch-like ECH-associated protein 1 | -3.98 | 3.4e-9 |
| AXL | AXL Receptor Tyrosine Kinase | -3.65 | 1.1e-8 |
| YAP1 | Yes-associated protein 1 | -3.30 | 7.2e-8 |
| BRAF | B-Raf Proto-Oncogene | -3.15 | 4.0e-7 |
This compound Signaling Pathway
The screen results can provide insights into the mechanism of action of this compound. The diagram below illustrates a hypothetical signaling pathway where this compound's target, QAZ1 Kinase, is a central node. Hits from the screen, such as the tumor suppressor PTEN (a resistance hit when lost) and the receptor tyrosine kinase AXL (a sensitivity hit when lost), can be mapped onto the pathway to build a model of drug action and resistance.
References
- 1. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 2. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 3. synthego.com [synthego.com]
- 4. idtdna.com [idtdna.com]
- 5. Everything you need to know about CRISPR library screening [takarabio.com]
- 6. Advanced Applications of CRISPR Screening: Target Discovery Strategies Behind a Nature Study | Ubigene [ubigene.us]
- 7. GitHub - niekwit/CRISPR-tools: Pipeline for CRISPR-Cas9 screen analysis [github.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quazomotide Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Quazomotide.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is advisable to perform a preliminary experiment with a broad range of concentrations to determine the approximate half-maximal inhibitory concentration (IC50) value. A typical starting range for initial screening would be from 0.1 to 100 µM.[1]
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration can be determined by performing a dose-response experiment and calculating the IC50 value, which is the concentration at which 50% of the biological process is inhibited.[2][3] A cell viability assay, such as the MTT or CCK-8 assay, is a common method for this.[1][4]
Q3: What is the general mechanism of action for compounds similar to this compound?
A3: While specific data on this compound is not publicly available, it is understood to be a quinazoline derivative. Compounds in this class have been noted for their potential as anticancer agents, often by targeting key signaling pathways involved in cell growth and survival, such as tyrosine kinases.[1] Some quinoline-3-carboxamide agents have demonstrated anti-angiogenic and immunomodulatory effects.[5]
Q4: How can I confirm that this compound is engaging its intended target in my cellular model?
A4: Target engagement can be confirmed using various assays that measure the direct interaction between a compound and its target protein.[6][7] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoLuciferase Thermal Shift Assay (NaLTSA) are effective methods for assessing target engagement in a cellular context.[8][9]
Troubleshooting Guides
Poor Cell Viability or Unexpected Cytotoxicity
| Issue | Possible Cause | Solution |
| High cell death even at low this compound concentrations. | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration in your vehicle control and all experimental wells is consistent and below a toxic threshold (typically <0.5%). |
| Cell seeding density is too low. | Optimize cell seeding density to ensure a healthy, sub-confluent monolayer throughout the experiment. A recommended starting density is 5,000 to 10,000 cells per well in a 96-well plate.[1] | |
| Contamination. | Regularly check for microbial contamination in cell cultures. | |
| Inconsistent results between replicate wells. | Uneven cell seeding. | Ensure thorough mixing of the cell suspension before and during seeding to achieve a uniform cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experiments, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
Difficulty in Determining IC50 Value
| Issue | Possible Cause | Solution |
| No significant inhibition of cell viability at high concentrations. | This compound may not be potent in the chosen cell line. | Consider using a different cell line or extending the incubation time (e.g., from 24 to 48 or 72 hours).[1] |
| Compound instability or degradation. | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. | |
| Dose-response curve does not follow a standard sigmoidal shape. | Off-target effects at high concentrations. | Narrow the concentration range tested to better define the specific inhibitory effect. |
| Assay interference. | Ensure that this compound does not interfere with the assay chemistry (e.g., by directly reducing MTT). Run a control with this compound in cell-free media. |
Experimental Protocols
Protocol 1: Determining IC50 of this compound using MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cancer cells.[1][10]
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[1]
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium. A suggested range for initial experiments is 0.1, 1, 10, 50, and 100 µM.[1] Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve with this compound concentration on the x-axis and percentage of cell viability on the y-axis to determine the IC50 value.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for assessing the engagement of this compound with its intracellular target.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into separate tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce thermal denaturation.
-
Separation of Soluble and Precipitated Protein: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western blot or another specific protein detection method.
-
Data Interpretation: The binding of this compound to its target protein is expected to increase the thermal stability of the protein. This will result in more target protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Visualizations
Hypothetical Signaling Pathway for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift | Semantic Scholar [semanticscholar.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Quazomotide solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Quazomotide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical factor in research?
A: this compound is a novel synthetic peptide therapeutic currently under investigation for its potential in oncology. The solubility of this compound is a critical physicochemical property that significantly impacts its bioavailability, formulation, and ultimately, its therapeutic efficacy. Poor solubility can lead to inaccurate dosing, precipitation during experiments, and reduced biological activity, making it essential to achieve proper dissolution for reliable and reproducible results.
Q2: What are the general solubility characteristics of this compound?
A: As a peptide-based compound, the solubility of this compound is highly dependent on its amino acid composition, sequence, and overall physicochemical properties, including its isoelectric point (pI). Peptides with a high proportion of hydrophobic amino acids may exhibit poor solubility in aqueous solutions.[1] The net charge of the peptide at a given pH also plays a crucial role; solubility is often lowest at the isoelectric point where the net charge is zero.[1][2]
Q3: What initial steps should I take if I encounter this compound solubility issues?
A: Before attempting to dissolve the entire batch of this compound, it is highly recommended to perform a small-scale solubility test with a small aliquot. This will help in determining the optimal solvent and conditions without risking the entire sample. Always ensure that the lyophilized powder is brought to room temperature before opening the vial and briefly centrifuge the vial to pellet all the powder at the bottom.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to addressing common solubility issues with this compound.
Issue 1: this compound does not dissolve in aqueous buffers (e.g., PBS, Tris buffer).
Cause: The hydrophobicity of the peptide or a pH close to its isoelectric point can lead to poor solubility in aqueous solutions.[1]
Solutions:
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can significantly improve solubility.
-
For Basic Peptides (pI > 7): Try dissolving in a slightly acidic solution (e.g., 10% acetic acid).
-
For Acidic Peptides (pI < 7): Attempt to dissolve in a slightly basic solution (e.g., 0.1 M ammonium bicarbonate).
-
-
Use of Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent before diluting with an aqueous buffer is often effective.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) are commonly used.[3]
-
Procedure: First, dissolve the peptide completely in a minimal amount of the organic solvent. Then, slowly add the aqueous buffer dropwise while vortexing to the desired final concentration. This gradual dilution is crucial to prevent precipitation.
-
-
Sonication: Sonication can help break down aggregates and facilitate the dissolution of the peptide. Place the vial in a sonicator bath for short intervals (e.g., 10-15 seconds) and cool on ice in between to prevent heating and potential degradation of the peptide.
Issue 2: this compound precipitates out of solution after initial dissolution.
Cause: This can occur due to reaching the solubility limit, temperature changes, or buffer incompatibility.
Solutions:
-
Dilution: The concentration of this compound may be too high for the chosen solvent system. Dilute the solution to a lower concentration.
-
Temperature Control: Some peptides are more soluble at lower or higher temperatures. However, be cautious with heating, as it can degrade the peptide. Gentle warming may be attempted, but the stability of this compound at elevated temperatures should be considered.
-
Chaotropic Agents: For peptides prone to aggregation, the addition of chaotropic agents like guanidinium chloride (GdmCl) or urea can help improve solubility by disrupting intermolecular interactions. Note that these agents can denature proteins and may interfere with downstream applications.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh a small, accurately measured amount of lyophilized this compound (e.g., 1 mg).
-
Add a small, precise volume of the primary solvent to be tested (e.g., 100 µL of sterile, distilled water).
-
Vortex the vial for 30 seconds and visually inspect for dissolution.
-
If not fully dissolved, proceed with the troubleshooting steps (pH adjustment, addition of a co-solvent, sonication) in a stepwise manner, documenting the changes at each step.
-
Once a clear solution is obtained, this protocol can be scaled up for the entire sample.
Protocol 2: Dissolution of Hydrophobic this compound using an Organic Co-solvent
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add a minimal volume of 100% DMSO (e.g., 50 µL) to the vial to create a concentrated stock solution.
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the concentrated stock solution while continuously vortexing.
-
Continue the slow dilution until the desired final concentration is reached.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the solubility limit in that specific aqueous buffer composition.
Data Presentation
Table 1: Recommended Solvents for Peptides Based on Polarity
| Peptide Polarity | Primary Solvent | Secondary/Co-solvents | Notes |
| Hydrophilic (Charged) | Sterile Water or Aqueous Buffer | Dilute Acetic Acid (for basic peptides), Dilute Ammonium Bicarbonate (for acidic peptides) | Adjusting pH is often sufficient. |
| Hydrophobic (Neutral) | Organic Solvents (DMSO, DMF, ACN) | Aqueous Buffers | Dissolve in organic solvent first, then dilute slowly. |
| Highly Hydrophobic | 100% DMSO or DMF | Gradual addition of aqueous buffer | May have limited solubility in aqueous solutions even with co-solvents. |
Table 2: Troubleshooting Summary for this compound Solubility
| Symptom | Potential Cause | Recommended Action |
| Powder does not dissolve in water/buffer. | Low net charge at solution pH (near pI) or high hydrophobicity. | 1. Adjust pH. 2. Use an organic co-solvent. |
| Solution is cloudy or has visible particles. | Incomplete dissolution or aggregation. | 1. Sonicate briefly. 2. Add a chaotropic agent (if compatible with the experiment). |
| Precipitate forms after adding to aqueous buffer. | Exceeded solubility limit. | 1. Reduce the final concentration. 2. Increase the percentage of organic co-solvent. |
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
A step-by-step workflow for troubleshooting this compound solubility issues.
Hypothetical Signaling Pathway for this compound
Assuming this compound acts as an inhibitor of a hypothetical "Tumor Proliferation Kinase" (TPK) within the MAPK signaling cascade, the following diagram illustrates its proposed mechanism of action.
Proposed mechanism of action of this compound in the MAPK signaling pathway.
References
Quazomotide off-target effects mitigation
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Quazomotide. The following information addresses potential challenges, particularly regarding the mitigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide designed to selectively target the novel XYZ receptor, which is overexpressed in certain pathological conditions. Its primary mechanism involves the modulation of the ABC signaling pathway, leading to a downstream therapeutic effect. The precise interactions and downstream consequences are detailed in the signaling pathway diagram below.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is designed for high specificity, potential off-target effects may arise from interactions with structurally similar receptors or through unintended modulation of other signaling pathways. Peptides can sometimes exhibit lower selectivity, and it is crucial to assess for these effects.[1] Common off-target effects for peptide therapeutics can include unintended interactions with non-target biological components, which can impact safety and efficacy.[2]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is a critical aspect of drug development.[3] Strategies include optimizing the dose-response relationship, modifying the peptide structure to enhance specificity, and utilizing delivery systems that localize the therapeutic agent to the target tissue.[4] Rational drug design and high-throughput screening are also key methods for identifying and reducing off-target activity early in development.[3]
Q4: Are there any predictive tools to identify potential off-target interactions?
A4: Yes, several in silico and experimental methods can help predict off-target effects. Computational modeling and structural biology tools can forecast potential interactions with other proteins.[3] Experimentally, techniques like peptidomics-based investigations can identify unintended interactions between drugs and non-target biological components.[2]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Cell-Based Assays
Symptom: Observation of cellular responses that are not consistent with the known on-target effects of this compound on the XYZ receptor.
Possible Cause: This could indicate off-target binding to other receptors or interference with unrelated signaling pathways.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of the intended XYZ receptor in your cell line. Low expression may lead to a higher proportion of off-target binding.
-
Dose-Response Analysis: Perform a comprehensive dose-response study. Off-target effects are often observed at higher concentrations. Determine the lowest effective concentration that elicits the desired on-target effect.
-
Competitive Binding Assays: Use known ligands for suspected off-target receptors in competitive binding assays to see if they can displace this compound.
-
Signaling Pathway Analysis: Employ techniques like Western blotting or reporter assays to investigate the activation of common off-target signaling pathways.[2]
Issue 2: Inconsistent Results Between In Vitro and In Vivo Models
Symptom: this compound shows high specificity and efficacy in in vitro assays, but these results are not replicated in animal models, or unexpected toxicities are observed.
Possible Cause: Differences in metabolism, protein binding in plasma, or tissue distribution in vivo can lead to different off-target profiles.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterize the PK/PD profile of this compound in the animal model to understand its distribution and clearance.
-
Bio-distribution Studies: Use labeled this compound to track its accumulation in various tissues, identifying potential sites of off-target activity.
-
Metabolite Profiling: Identify any active metabolites of this compound that may have different target profiles.
-
Refine Delivery Method: Consider localized delivery methods to restrict the peptide's presence to the target tissue, thereby reducing systemic exposure and potential off-target effects.[4]
Data Presentation
Table 1: Comparative Analysis of this compound Analogs for Off-Target Activity
| Analog | Target Receptor (XYZ) Affinity (nM) | Off-Target Receptor 1 (PQR) Affinity (nM) | Off-Target Receptor 2 (LMN) Affinity (nM) | In Vitro Therapeutic Index (PQR/XYZ) |
| This compound-001 | 1.5 | 150 | >1000 | 100 |
| This compound-002 | 2.3 | 85 | 950 | 37 |
| This compound-003 | 0.8 | 500 | >1000 | 625 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Off-Target Profiling using a High-Throughput Screening (HTS) Assay
Objective: To identify potential off-target interactions of this compound across a panel of common receptors.
Methodology:
-
Assay Plate Preparation: A panel of 96-well plates, each coated with a different recombinant human receptor, is prepared.
-
Compound Addition: this compound is added to each well at a range of concentrations (e.g., 1 nM to 10 µM).
-
Incubation: The plates are incubated to allow for binding between this compound and the receptors.
-
Detection: A labeled ligand with known affinity for each receptor is added. The displacement of the labeled ligand by this compound is measured using a fluorescence plate reader.
-
Data Analysis: The concentration at which this compound displaces 50% of the labeled ligand (IC50) is calculated for each receptor to determine binding affinity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Quazomotide Resistance
Welcome to the technical support center for Quazomotide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1][2][3] It functions as an allosteric inhibitor of mTOR Complex 1 (mTORC1) by binding to the FKBP12 protein, which then interacts with the FRB domain of mTOR.[4][5] This action disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival.[6][7]
Q2: My cell line is showing unexpected resistance to this compound. What are the initial troubleshooting steps?
When encountering unexpected resistance, it's essential to first rule out experimental variables:
-
Verify Cell Line Identity and Health: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Ensure the cells are healthy, free from contamination (especially mycoplasma), and within a low passage number.[8][9]
-
Check Drug Integrity: Confirm the concentration and stability of your this compound stock solution. Prepare fresh solutions to rule out degradation.[8]
-
Review Assay Protocol: Double-check all steps of your cytotoxicity assay, including cell seeding density, drug incubation time, and the specific viability reagent used.[8]
Q3: What are the known molecular mechanisms of acquired resistance to this compound?
Resistance to this compound (and its real-world analogs, mTOR inhibitors) can be broadly categorized into two types:
-
On-target resistance: This involves genetic mutations in the mTOR gene itself, specifically in the FRB domain, which prevent this compound from binding effectively.[4][10] Another form of on-target resistance is the acquisition of mutations in the mTOR kinase domain that lead to its hyperactivation.[10][11]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the mTOR blockade.[12][13] Common bypass mechanisms include the activation of the PI3K/Akt pathway upstream of mTOR, or the activation of parallel pathways like the MAPK/ERK pathway.[14][15] Increased expression of anti-apoptotic proteins like survivin has also been implicated in resistance.[16]
Q4: How can I determine if my resistant cell line has an on-target mTOR mutation?
To investigate the presence of on-target mutations, you can perform Sanger sequencing of the mTOR gene.
-
Procedure:
-
Isolate RNA from both the parental (sensitive) and this compound-resistant cell lines.
-
Synthesize cDNA from the RNA.
-
Amplify the coding regions of the mTOR gene, particularly the FRB and kinase domains, using PCR.
-
Sequence the PCR products and compare the sequences from the resistant and parental lines to identify any mutations.
-
Q5: What are the strategies to overcome this compound resistance?
Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of bypass pathways is a common and effective approach. For example, co-treatment with a PI3K inhibitor can block the upstream activation of Akt.[17] Combination with chemotherapy or other targeted therapies has also shown promise.[5][17]
-
Next-Generation mTOR Inhibitors: Second and third-generation mTOR inhibitors have been developed to overcome the limitations of first-generation drugs like this compound.[4][18]
-
mTOR Kinase Inhibitors (TORKis): These drugs target the ATP-binding site of mTOR, inhibiting both mTORC1 and mTORC2, and can be effective against cell lines with FRB domain mutations.[15][19]
-
Bivalent mTOR Inhibitors: These novel inhibitors are designed to bind to both the FRB domain and the kinase domain of mTOR, making them effective against a wider range of resistance mutations.[4][18][20]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 value for this compound in a supposedly sensitive cell line. | 1. Incorrect drug concentration. 2. Cell line misidentification or contamination. 3. Suboptimal assay conditions. | 1. Verify the concentration of your this compound stock. 2. Perform STR profiling and mycoplasma testing on your cell line.[8] 3. Optimize cell seeding density and drug incubation time. |
| Development of resistance after prolonged treatment with this compound. | 1. Selection of pre-existing resistant clones. 2. Acquired on-target mutations in mTOR.[10] 3. Activation of bypass signaling pathways.[14][15] | 1. Establish single-cell clones from the resistant population for further characterization. 2. Sequence the mTOR gene to check for mutations. 3. Perform western blotting to analyze the activation status of key signaling proteins in the PI3K/Akt and MAPK/ERK pathways. |
| Variable results in cell viability assays. | 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Fluctuations in incubator conditions. | 1. Ensure a homogenous single-cell suspension before seeding.[8] 2. Avoid using the outer wells of the plate or fill them with sterile media or PBS.[8] 3. Regularly monitor and maintain incubator temperature, humidity, and CO2 levels. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of mTOR Inhibitors in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | This compound (Rapamycin analog) | 1.5 | - |
| MCF-7 (this compound-Resistant) | This compound (Rapamycin analog) | >1000 | >667 |
| MCF-7 (this compound-Resistant) | TORKi (e.g., MLN0128) | 10 | - |
| BT474 (Parental) | This compound (Rapamycin analog) | 2.0 | - |
| BT474 (this compound-Resistant) | This compound (Rapamycin analog) | 850 | 425 |
| BT474 (this compound-Resistant) | TORKi (e.g., MLN0128) | 15 | - |
Note: The data presented here are representative values from studies on mTOR inhibitor resistance and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete growth medium
-
This compound stock solution
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is to assess the activation of key proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.[21]
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-S6, S6, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with this compound at a relevant concentration (e.g., IC50 of the parental line) for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt/mTORC1 signaling pathway.
Caption: Overview of on-target and off-target resistance mechanisms to this compound.
Caption: Experimental workflow for overcoming this compound resistance in cell lines.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 5. mTOR Cross-Talk in Cancer and Potential for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. promocell.com [promocell.com]
- 10. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. theros1ders.org [theros1ders.org]
- 13. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Resistance to the mTOR inhibitor everolimus is reversed by the downregulation of survivin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Quazomotide experimental variability and reproducibility
Important Notice: There is currently no publicly available scientific literature or clinical trial data for a compound named "Quazomotide." The information presented in this technical support center is based on a hypothetical compound and general principles of experimental troubleshooting in drug development. The provided protocols and data are illustrative examples and should not be used for actual experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the anti-proliferative effects of this compound on our cancer cell lines. What are the potential causes?
A1: High variability in in-vitro anti-proliferative assays can stem from several factors. It is crucial to systematically investigate the following:
-
Cell Line Integrity:
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Mycoplasma Contamination: Have the cell lines been recently tested for mycoplasma? Contamination can significantly impact cellular metabolism and response to treatment.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant differences in final confluence and apparent proliferation rates.
-
-
Compound Handling:
-
Stock Solution Stability: How is the this compound stock solution prepared and stored? Degradation due to improper storage (e.g., temperature, light exposure) is a common source of variability. Perform a stability test on your stock solutions.
-
Solvent Effects: What solvent is used to dissolve this compound? Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Assay Conditions:
-
Incubation Time: Is the incubation time with this compound precisely controlled?
-
Reagent Quality: Are all media, sera, and assay reagents from the same lot? Lot-to-lot variability in these components can introduce significant experimental noise.
-
Q2: Our in-vivo studies with this compound in mouse xenograft models show poor reproducibility of tumor growth inhibition. What should we troubleshoot?
A2: In-vivo experiments are inherently more complex and prone to variability. Consider these key areas:
-
Animal Husbandry:
-
Source and Strain: Are all animals from the same reputable vendor and of the same genetic strain?
-
Acclimatization: Have the animals been properly acclimatized to the facility before the start of the experiment?
-
Housing Conditions: Are housing density, light/dark cycles, and temperature consistent across all cages?
-
-
Tumor Implantation and Growth:
-
Cell Viability: Was the viability of the cancer cells confirmed before implantation?
-
Implantation Site: Is the tumor implantation technique consistent (e.g., subcutaneous, orthotopic) and performed by the same experienced personnel?
-
Tumor Size at Treatment Initiation: Are you initiating treatment when tumors have reached a consistent, pre-defined volume?
-
-
Drug Administration:
-
Formulation: Is the this compound formulation stable and homogenous? Inconsistent drug suspension can lead to inaccurate dosing.
-
Route of Administration: Is the route of administration (e.g., oral gavage, intraperitoneal injection) performed consistently?
-
Dosing Accuracy: Are you accurately calculating and administering the dose based on individual animal body weights?
-
Troubleshooting Guides
Guide 1: Addressing Inconsistent IC50 Values for this compound in Cell Viability Assays
This guide provides a systematic approach to troubleshooting variability in half-maximal inhibitory concentration (IC50) values obtained from cell viability assays (e.g., MTT, CellTiter-Glo®).
Troubleshooting Workflow
Common pitfalls in Quazomotide-based assays
Welcome to the technical support center for Quazomotide-based assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic peptide that acts as a potent and selective inhibitor of the Q-protein Receptor Kinase (QPRK). By binding to the ATP-binding pocket of the QPRK catalytic subunit, this compound prevents the phosphorylation of downstream target proteins, thereby inhibiting the Q-Signal inflammatory pathway.
Q2: What is the recommended solvent and storage condition for this compound?
For optimal performance, this compound should be reconstituted in sterile, nuclease-free water to a stock concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term use. For short-term storage (up to one week), aliquots can be kept at -20°C.
Q3: Is this compound cell-permeable?
This compound has limited passive cell permeability due to its peptidic nature. For intracellular targeting in cell-based assays, it is recommended to use a suitable transfection reagent or a cell-penetrating peptide conjugation strategy.
Troubleshooting Guides
Issue 1: High background signal in in-vitro kinase assays.
High background signals can obscure the specific inhibitory effects of this compound. The following table outlines potential causes and solutions:
| Potential Cause | Recommended Solution |
| ATP Concentration Too High | Titrate the ATP concentration. The optimal concentration should be at or near the Km of QPRK for ATP. |
| Non-specific Binding | Include a blocking agent such as 0.1% BSA or 0.05% Tween-20 in the assay buffer. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile, nuclease-free water. |
| Autophosphorylation of QPRK | Run a control reaction without the substrate to determine the level of autophosphorylation. |
Issue 2: Inconsistent results between experimental replicates.
Variability in results can arise from several factors throughout the experimental workflow.
Troubleshooting Decision Tree:
Caption: Troubleshooting inconsistent results.
Issue 3: Low or no inhibition observed in cell-based assays.
This is often related to the delivery of this compound into the cells.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | Use a transfection reagent or a cell-penetrating peptide delivery system. |
| Peptide Degradation | Include protease inhibitors in the cell culture medium. |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Low QPRK expression | Confirm QPRK expression in your cell line using Western Blot or qPCR. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action:
Caption: this compound inhibits the Q-Signal pathway.
Experimental Workflow for In-Vitro Kinase Assay:
Caption: Workflow for this compound in-vitro kinase assay.
Key Experimental Protocols
Protocol: In-Vitro QPRK Kinase Activity Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of this compound by measuring the amount of ATP remaining in the reaction after the kinase reaction.
Materials:
-
This compound
-
Recombinant QPRK enzyme
-
QPRK substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Luminescence-based ATP detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase assay buffer.
-
Add Reagents to Plate:
-
Add 5 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 10 µL of a solution containing the QPRK enzyme and substrate peptide to each well.
-
-
Incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow this compound to bind to the QPRK enzyme.
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (no this compound).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Adjusting Quazomotide treatment duration
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on critical aspects of Quazomotide experimentation, with a specific focus on adjusting treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic immunomodulatory peptide designed to selectively target and inhibit the intracellular signaling cascade of Tumor Necrosis Factor-alpha (TNF-α). By binding to a key downstream kinase, it prevents the phosphorylation events that lead to the nuclear translocation of NF-κB, a transcription factor pivotal in the expression of pro-inflammatory cytokines. This targeted action helps to reduce the inflammatory response characteristic of several autoimmune diseases.
Q2: How do I establish an initial treatment duration for my in vivo preclinical studies?
A2: Establishing an initial treatment duration requires a multi-faceted approach based on the drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2][3] The duration should be long enough to observe a therapeutic effect but optimized to avoid unnecessary animal use.[4] Key considerations include:
-
Pharmacokinetics (PK): The elimination half-life of this compound is a primary determinant.[5] For peptides with shorter half-lives, more frequent administration or a longer overall duration may be necessary to maintain therapeutic concentrations.[3][6]
-
Pharmacodynamics (PD): The time to onset of the biological effect must be considered.[1][2] If this compound's effect on biomarkers is delayed, the initial treatment duration must exceed this lag phase.
-
Animal Model Pathophysiology: The duration should align with the disease progression in the chosen animal model. For instance, in a collagen-induced arthritis (CIA) model, treatment should span the period from disease onset to its peak severity.
-
Dose-Ranging Study Data: Preliminary dose-ranging or maximum tolerated dose (MTD) studies can provide initial insights into a duration that reveals a dose-response relationship.[4][7][8]
Q3: Which biomarkers are most effective for evaluating this compound's therapeutic effect over time?
A3: Effective biomarkers are crucial for monitoring therapeutic response and guiding duration adjustments.[9][10] For this compound, which targets TNF-α signaling, a combination of mechanistic and disease-activity biomarkers is recommended.[10]
-
Mechanistic Biomarkers: These confirm the drug is engaging its target. Examples include measuring levels of phosphorylated NF-κB in target tissues or downstream cytokines like Interleukin-6 (IL-6).[11]
-
Disease Activity Biomarkers: These reflect the overall disease state. In the context of rheumatoid arthritis models, relevant biomarkers include serum levels of C-Reactive Protein (CRP), Matrix Metalloproteinase-3 (MMP-3), and anti-citrullinated protein antibodies (ACPA).[9] Fecal calprotectin is a key biomarker for inflammatory bowel disease models.[9]
-
Imaging Biomarkers: Technologies like MRI or ultrasound can provide non-invasive assessments of inflammation and joint damage over time.[10]
Q4: What are the key principles for designing a study to determine the optimal treatment duration?
A4: A study to define the optimal treatment duration should be designed to compare multiple duration arms systematically. Historically, pairwise comparisons have been used, but modern model-based approaches are more efficient.[12][13] Key design principles include:
-
Multiple Duration Arms: Include several treatment duration groups (e.g., 2, 4, 6, and 8 weeks) alongside a vehicle control.
-
Fixed Dose: Use a dose known to be effective from prior dose-ranging studies to isolate the effect of duration.
-
Staggered Start/End Points: The study design should ensure that endpoints are assessed consistently relative to the end of each treatment period.
-
PK/PD Sampling: Incorporate sparse or serial sampling to correlate drug exposure with biomarker response over time.
-
Statistical Modeling: Employ statistical methods that can model the duration-response relationship, which allows for interpolation between the tested time points and can be more powerful than simple pairwise comparisons.[12][13]
Troubleshooting Guides
Problem: Efficacy of this compound plateaus early in the treatment course. Should I extend the duration?
Solution: An early plateau in efficacy may not necessarily mean a longer duration is required. Consider the following:
-
Confirm Target Engagement: First, verify that the plateau is not due to a loss of target engagement. This can be caused by the development of anti-drug antibodies (ADAs) or increased drug clearance. Measure drug concentration and relevant mechanistic biomarkers at the plateau phase.
-
Assess Disease Activity: If target engagement is maintained, the plateau may represent the maximum achievable effect at the given dose. The disease may have progressed to a stage where the TNF-α pathway is no longer the primary driver, or other inflammatory pathways have become dominant.
-
Consider a Duration-Response Experiment: Extending the duration may not yield further benefit if the maximum effect is already achieved. A formal experiment comparing the current duration with a shorter one could determine if the treatment can be shortened without loss of efficacy, saving resources and reducing potential long-term toxicity.
Problem: I am observing significant variability in response within the same treatment duration group.
Solution: High variability can obscure the true effect of treatment duration.
-
Check PK Variability: Analyze plasma samples to determine if there is high inter-individual variability in this compound exposure. Differences in drug metabolism or clearance can lead to varied responses.[6]
-
Refine Animal Model Synchronization: Ensure that disease induction and progression are highly synchronized across all animals. Variability in disease onset can lead to animals being at different pathological stages at the start of treatment.
-
Stratify by Baseline Severity: Before treatment begins, stratify animals based on baseline disease severity. This ensures that each treatment group has a similar distribution of mild, moderate, and severe disease, reducing variability in the final analysis.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group may be necessary to achieve sufficient statistical power to detect differences between duration arms.
Data Presentation
Table 1: Hypothetical Results from a this compound Duration-Response Study in a CIA Mouse Model
| Treatment Group (5 mg/kg) | Duration | Arthritis Index Score (Mean ± SD) | Serum TNF-α Reduction (%) (Mean ± SD) | Histological Joint Damage Score (Mean ± SD) |
| Vehicle Control | 8 Weeks | 10.2 ± 1.5 | 0 ± 5.0 | 4.1 ± 0.8 |
| This compound | 2 Weeks | 7.5 ± 1.2 | 35 ± 8.2 | 3.5 ± 0.6 |
| This compound | 4 Weeks | 4.1 ± 0.9 | 62 ± 7.5 | 2.2 ± 0.5 |
| This compound | 6 Weeks | 3.8 ± 0.8 | 65 ± 6.9 | 2.1 ± 0.4 |
| This compound | 8 Weeks | 3.9 ± 0.9 | 64 ± 7.1 | 2.0 ± 0.5 |
This table illustrates that for this hypothetical study, the primary efficacy, as measured by the Arthritis Index and TNF-α reduction, plateaus around the 4- to 6-week mark, suggesting that a treatment duration beyond 6 weeks may not provide significant additional benefit.
Experimental Protocols
Protocol: Duration-Response Study in Collagen-Induced Arthritis (CIA) Mouse Model
1. Animal Model Induction:
- Use male DBA/1 mice, 8-10 weeks of age.
- On Day 0, immunize intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
- On Day 21, administer a booster immunization with 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA).
2. Group Allocation and Treatment:
- Monitor mice daily for signs of arthritis starting from Day 21.
- Once an arthritis score of ≥2 is observed (defined as onset), randomize mice into treatment groups (n=10 per group):
- Group 1: Vehicle Control (Saline) - Subcutaneous (SC) injection daily for 8 weeks.
- Group 2: this compound (5 mg/kg) - SC injection daily for 2 weeks, then vehicle for 6 weeks.
- Group 3: this compound (5 mg/kg) - SC injection daily for 4 weeks, then vehicle for 4 weeks.
- Group 4: this compound (5 mg/kg) - SC injection daily for 6 weeks, then vehicle for 2 weeks.
- Group 5: this compound (5 mg/kg) - SC injection daily for 8 weeks.
3. Efficacy and Biomarker Assessments:
- Clinical Scoring: Measure body weight and assess arthritis severity three times per week using a standardized scoring system (0-4 per paw, max score 16).
- Biomarker Analysis: Collect blood via tail vein at baseline (onset), and at weeks 2, 4, 6, and 8 (terminal bleed). Process for serum and analyze for TNF-α, IL-6, and MMP-3 levels using ELISA kits.[9]
- Histopathology: At the end of the respective treatment periods (or at the 8-week study endpoint), euthanize mice, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
4. Data Analysis:
- Compare clinical scores over time between groups using a two-way ANOVA with repeated measures.
- Analyze biomarker levels and histological scores using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
- Use regression analysis to model the relationship between treatment duration and efficacy outcomes.
Visualizations
References
- 1. Understanding the time course of pharmacological effect: a PKPD approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashp.org [ashp.org]
- 3. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deltapeptides.com [deltapeptides.com]
- 7. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. marinbio.com [marinbio.com]
- 10. Biomarkers to guide clinical therapeutics in rheumatology? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Autoimmune and Inflammatory Rheumatic Diseases: Identifying Biomarkers of Response to Therapy With Biologics [frontiersin.org]
- 12. Comparison of methods for identifying the optimal treatment duration in randomized trials for antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of methods for identifying the optimal treatment duration in randomized trials for antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Quazomotide
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving Quazomotide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel oral immunomodulatory and anti-angiogenic agent. Its primary mechanism involves the allosteric inhibition of two key proteins: S100A9 and Histone Deacetylase 4 (HDAC4). By binding to S100A9, this compound disrupts its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), leading to a reduction in the recruitment and immunosuppressive function of Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs) within the tumor microenvironment.[1] Its interaction with HDAC4 prevents the formation of the HDAC4/N-CoR/HDAC3 repressor complex, which in turn inhibits the deacetylation of HIF-1α, a key transcription factor in the hypoxic response and angiogenesis.[2]
Q2: What are the expected in vitro and in vivo effects of this compound?
In vitro, this compound is expected to inhibit endothelial cell proliferation, migration, and tube formation.[3][4] It can also modulate the phenotype of myeloid cells, promoting a shift from an immunosuppressive M2-like macrophage phenotype towards a pro-inflammatory M1-like phenotype.[5] In vivo, this compound is expected to reduce tumor growth and metastasis, decrease microvessel density in some tumor models, and alter the composition of immune cells within the tumor microenvironment.[1][6]
Q3: What are the common adverse events observed in clinical trials?
In clinical trials, this compound has been generally well-tolerated. Common treatment-emergent adverse events are typically mild to moderate and include fatigue, gastrointestinal events (nausea, decreased appetite), muscle pain, and respiratory infections.[7] Dose-limiting toxicities observed in Phase I studies included elevated amylase (without signs of pancreatitis) and sinus tachycardia.[3]
Q4: Is this compound a specific inhibitor of S100A9?
While this compound binds to S100A9 with high affinity, its specificity has been debated. Some studies suggest that related quinoline-3-carboxamide compounds may have effects independent of S100A9, indicating that this compound's activity is likely not solely dependent on this interaction. Therefore, it is more accurately described as a modulator of the tumor microenvironment with multiple targets.
Troubleshooting Guide for Unexpected Results
Issue 1: Inconsistent Anti-Angiogenic Effects Observed
Observation: You observe a significant reduction in microvessel density in one tumor model (e.g., B16 melanoma) but not in another (e.g., Myc-CaP prostate cancer model) after this compound treatment.[6]
Possible Causes and Troubleshooting Steps:
-
Tumor Microenvironment Heterogeneity: The composition of the tumor microenvironment can vary significantly between different tumor types. The anti-angiogenic effect of this compound is partly mediated by its immunomodulatory effects on myeloid cells.
-
Recommendation: Characterize the immune cell infiltrate of your tumor models at baseline. A low abundance of MDSCs or M2-like TAMs may result in a diminished anti-angiogenic response.
-
-
Model-Specific Hypoxia Levels: this compound's effect on angiogenesis is linked to its inhibition of the HIF-1α pathway.[1] The degree of hypoxia can differ between tumor models.
-
Recommendation: Assess the level of hypoxia in your tumor models using techniques like pimonidazole staining or HIF-1α immunohistochemistry.
-
-
Differential Dependence on Angiogenic Pathways: Tumors can have varying reliance on different angiogenic signaling pathways. This compound's anti-angiogenic effects are not mediated through direct VEGF neutralization.[1]
-
Recommendation: Profile the expression of key angiogenic factors (e.g., VEGF, FGF, angiopoietins) in your tumor models to understand their dominant angiogenic pathways.
-
Issue 2: Variable Impact on Myeloid Cell Populations
Observation: You observe a decrease in certain MDSC populations but an increase in the overall CD11b+ myeloid cell population in your in vivo model.[8][9]
Possible Causes and Troubleshooting Steps:
-
Phenotypic Switching vs. Depletion: this compound primarily modulates the function and phenotype of myeloid cells rather than causing widespread depletion.[8] An increase in CD11b+ cells could reflect a shift towards a more inflammatory and less suppressive population.
-
Timing of Analysis: The effects of this compound on the tumor microenvironment are dynamic and can change over time. Early effects may differ from those observed after prolonged treatment.[5]
-
Recommendation: Conduct a time-course experiment to analyze changes in immune cell populations at different time points after initiating treatment.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy
Observation: this compound shows minimal to no direct cytotoxic effect on cancer cells in vitro, yet it demonstrates significant anti-tumor activity in vivo.[4]
Possible Causes and Troubleshooting Steps:
-
Mechanism of Action: this compound's primary targets are within the tumor microenvironment, including immune cells and endothelial cells, rather than the tumor cells themselves.[11]
-
Recommendation: Utilize co-culture systems in vitro that include myeloid cells or endothelial cells to better recapitulate the in vivo setting and observe the indirect effects of this compound on tumor cell behavior.
-
-
Drug Metabolism and Bioavailability: The in vivo efficacy of this compound is influenced by its pharmacokinetic properties. Interestingly, its metabolism by CYP3A4 does not appear to be essential for its anti-cancer activity.[12] this compound's binding to albumin can lead to its accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect.[12][13]
-
Recommendation: When designing in vivo studies, consider the dosing schedule and route of administration to achieve therapeutic concentrations in the tumor tissue.
-
Issue 4: Lack of Correlation Between Progression-Free Survival (PFS) and Overall Survival (OS) in Clinical Studies
Observation: Clinical trial data for similar compounds have shown a significant improvement in radiographic PFS that did not translate into an OS benefit.[14]
Possible Causes and Explanations:
-
Cytostatic vs. Cytotoxic Effects: this compound's mechanism is primarily cytostatic, delaying tumor progression rather than inducing widespread tumor cell death. This can lead to an extension in PFS without necessarily impacting long-term survival.
-
Post-Progression Therapies: In clinical trials, patients who progress on the investigational drug may receive other effective therapies, which can confound the OS results.
-
Complexity of the Disease: In advanced cancers like metastatic castration-resistant prostate cancer, multiple resistance mechanisms can emerge, and targeting a single pathway or aspect of the tumor microenvironment may not be sufficient to improve overall survival.
Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound (Tasquinimod as a proxy)
| Parameter | Model System | Concentration/Dose | Observed Effect | Reference |
| Endothelial Sprouting Inhibition (IC50) | Human Endothelial Cells | ~0.5 µM | Inhibition of endothelial sprouting | [15] |
| Tumor Volume Reduction | Human Prostate Cancer Xenografts (various) | 1 mg/kg/day | >50% decrease in tumor volume | [1] |
| Microvessel Density | CWR-22Rv1 Prostate Cancer Xenograft | 10 mg/kg/day | ~50% decrease in vascular volume | [13] |
| MDSC Infiltration | Murine Prostate Cancer Model | Low dose | 60% decrease in tumor-infiltrating MDSCs | [16] |
Table 2: Clinical Trial Data for a this compound Analog (Tasquinimod) in mCRPC
| Endpoint | This compound Analog Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| Phase II | |||||
| Median PFS | 7.6 months | 3.3 months | 0.57 (0.39–0.85) | 0.0042 | |
| Median OS (Bone Metastases Subgroup) | 34.2 months | 27.1 months | 0.73 (0.46–1.17) | 0.19 | [11] |
| Phase III | |||||
| Median rPFS | 7.0 months | 4.4 months | Not explicitly stated | Significant | [14] |
| Median OS | 21.3 months | 24.0 months | 1.10 (0.94-1.28) | Not significant | [14] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Tube Formation Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium.
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate at a density of 2 x 10^4 cells per well.
-
Treatment: Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6-18 hours.
-
Analysis: Visualize and photograph the tube-like structures using a microscope. Quantify the total tube length and number of branch points using image analysis software.
Protocol 2: In Vivo Murine Tumor Model
-
Cell Line: Use a syngeneic murine tumor cell line (e.g., MC38 colon carcinoma, B16 melanoma) that is known to have a significant myeloid cell infiltrate.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at a therapeutic dose (e.g., 10-30 mg/kg/day). Administer vehicle to the control group.
-
Endpoint Analysis: At the end of the study, excise the tumors and spleens.
-
Tumor Analysis: A portion of the tumor can be fixed for immunohistochemistry (e.g., CD31 for microvessel density, F4/80 for macrophages). The remaining tumor can be dissociated into a single-cell suspension for flow cytometric analysis of immune cell populations.
-
Spleen Analysis: Prepare a single-cell suspension from the spleen for flow cytometric analysis of systemic immune cell changes.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A review of tasquinimod in the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. activebiotech.com [activebiotech.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Tasquinimod suppresses tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tasquinimod - Wikipedia [en.wikipedia.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quazomotide and Structurally Unrelated Compounds with Distinct Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of novel therapeutics, a diverse array of compounds is continuously being investigated, each with unique mechanisms of action and therapeutic promise. This guide provides a detailed, objective comparison of two distinct investigational drugs: the quinoline-3-carboxamide derivative, Tasquinimod , and the anti-tubercular agent, Quabodepistat .
Initial searches for "Quazomotide" did not yield a known compound, suggesting a possible misspelling or a very early-stage designation. This guide, therefore, focuses on well-documented compounds to provide a robust comparative analysis for researchers. Tasquinimod and its analogs represent a class of immunomodulatory and anti-angiogenic agents primarily investigated for oncology indications. In contrast, Quabodepistat and its comparators are at the forefront of combating multidrug-resistant tuberculosis through novel mechanisms.
This document presents a comprehensive overview of their mechanisms of action, supported by quantitative preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Section 1: The Immunomodulatory and Anti-Angiogenic Agent: Tasquinimod
Tasquinimod is a second-generation, orally active quinoline-3-carboxamide that has been extensively studied for its therapeutic potential in various cancers, particularly metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma.[1] Its mechanism of action is multifaceted, primarily targeting the tumor microenvironment.[1]
Mechanism of Action
Tasquinimod's primary molecular target is the S100A9 protein, a calcium-binding protein involved in inflammatory processes and cancer development.[2] By binding to S100A9, Tasquinimod inhibits its interaction with Toll-like receptor 4 (TLR4) and Receptor for Advanced Glycation End products (RAGE).[2] This interference disrupts the recruitment and function of immunosuppressive myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment.[1][2]
Furthermore, Tasquinimod exhibits anti-angiogenic properties, although not by directly targeting VEGF or its receptors.[1] Its anti-angiogenic effects are thought to be mediated through the modulation of thrombospondin-1 (TSP-1), hypoxia-inducible factor 1α (HIF-1α), and histone deacetylase 4 (HDAC4).[1]
Signaling Pathway of Tasquinimod
Caption: Signaling pathway of Tasquinimod's immunomodulatory and anti-angiogenic effects.
Comparative Preclinical and Clinical Data
Tasquinimod has been compared to its predecessors, Roquinimex and Laquinimod, which also belong to the quinoline-3-carboxamide class.
| Compound | Therapeutic Area | Target(s) | Key Preclinical Findings | Key Clinical Trial Results |
| Tasquinimod | Prostate Cancer, Multiple Myeloma | S100A9, HDAC4 | Inhibits tumor growth and metastasis in prostate cancer models.[1] Reduces microvessel density. | Phase II (mCRPC): Median Progression-Free Survival (PFS) of 7.6 months vs 3.3 months for placebo.[3][4] Phase III (mCRPC): Improved radiographic PFS but no overall survival benefit.[5] Phase Ib/IIa (Multiple Myeloma): In combination with IRd, showed a 47% Clinical Benefit Rate in heavily pretreated patients.[6][7] |
| Roquinimex | Multiple Sclerosis, Cancer | Not fully elucidated, immunomodulatory | Suppresses tumor growth in animal models, enhances NK cell activity.[8] | Pilot Study (Cancer): Showed immunomodulatory activity with manageable toxicity.[8] Development halted due to serious cardiovascular side effects. |
| Laquinimod | Multiple Sclerosis | Aryl hydrocarbon receptor (AhR) activator | Reduces nerve damage and inflammation in animal models of MS.[9] | Phase III (RRMS - ALLEGRO): Significantly reduced relapse rate and disability progression.[9][10][11] Phase III (RRMS - CONCERTO): Did not meet the primary endpoint of reducing disability progression.[9][12] |
Experimental Protocols
This protocol outlines a general approach for a competitive binding assay to assess the interaction of Tasquinimod with S100A9.
-
Materials:
-
Recombinant human S100A9 protein
-
Fluorescently labeled S100A9 ligand (e.g., a known fluorescent binder or a labeled antibody)
-
Tasquinimod
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of Tasquinimod in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant S100A9 protein to each well.
-
Add the serially diluted Tasquinimod or vehicle control to the wells.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Add a fixed concentration of the fluorescently labeled S100A9 ligand to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization or intensity using a microplate reader.
-
-
Data Analysis:
-
A decrease in fluorescence signal with increasing concentrations of Tasquinimod indicates competitive binding.
-
Calculate the IC50 value, which represents the concentration of Tasquinimod required to inhibit 50% of the labeled ligand binding.
-
Experimental Workflow for S100A9 Binding Assay
Caption: Workflow for a competitive S100A9 binding assay.
Section 2: The Anti-Tuberculosis Agent: Quabodepistat
Quabodepistat (formerly OPC-167832) is a novel, orally bioavailable 3,4-dihydrocarbostyril derivative being investigated for the treatment of tuberculosis (TB), including multidrug-resistant strains.[13]
Mechanism of Action
Quabodepistat has a distinct mechanism of action compared to existing anti-TB drugs. It inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[13] DprE1 is essential for the biosynthesis of the mycobacterial cell wall, specifically for the formation of arabinogalactan, a critical structural component.[14] By inhibiting DprE1, Quabodepistat disrupts cell wall synthesis, leading to bacterial cell death.[14]
Signaling Pathway of Quabodepistat
Caption: Mechanism of action of Quabodepistat via DprE1 inhibition.
Comparative Preclinical and Clinical Data
Quabodepistat is often studied in combination with other anti-TB drugs like Delamanid and Bedaquiline, which have different mechanisms of action.
| Compound | Therapeutic Area | Target(s) | Key Preclinical Findings (MIC against M. tuberculosis) | Key Clinical Trial Results |
| Quabodepistat | Tuberculosis | DprE1 | 0.00024 - 0.002 µg/mL.[14] Potent bactericidal activity in mouse models.[14] | Phase 2b/c (in combination with Delamanid and Bedaquiline): A four-month regimen showed similar safety and efficacy to the standard six-month treatment for drug-susceptible TB.[3][15] Sputum culture conversion rates were comparable to standard of care.[16] |
| Delamanid | Tuberculosis | Mycolic acid synthesis | 0.006 - 0.05 µg/mL.[17] | Phase II: Improved rates of sputum culture conversion in patients with MDR-TB when added to a background regimen.[17] |
| Bedaquiline | Tuberculosis | ATP synthase | Varies by strain | Phase IIb: Significantly reduced the time to sputum conversion in MDR-TB patients when added to a background regimen. |
Experimental Protocols
This protocol is a general guideline for an in vitro assay to measure the inhibitory activity of compounds against DprE1.[6]
-
Materials:
-
Recombinant DprE1 enzyme
-
Substrate: ¹⁴C-labeled decaprenylphosphoryl-β-D-ribose (¹⁴C-DPR)
-
Cofactors (FAD, ATP, NAD, NADP)
-
Quabodepistat
-
Assay buffer (e.g., 50 mM MOPS, pH 7.9, 10 mM MgCl₂)
-
96-well assay plates
-
Thin-layer chromatography (TLC) plates and developing system
-
Phosphorimager or autoradiography film
-
-
Procedure:
-
Prepare serial dilutions of Quabodepistat in the assay buffer.
-
In a 96-well plate, add the recombinant DprE1 enzyme and the serially diluted Quabodepistat or vehicle control.
-
Incubate at 30°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ¹⁴C-DPR and cofactors.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a strong acid).
-
Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate the substrate (DPR) from the product (DPX).
-
Visualize and quantify the radiolabeled spots using a phosphorimager or autoradiography.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DprE1 activity for each concentration of Quabodepistat.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for DprE1 Inhibition Assay
Caption: Workflow for a DprE1 enzyme inhibition assay.
Conclusion
This guide provides a comparative analysis of two distinct classes of investigational compounds, represented by Tasquinimod and Quabodepistat. Tasquinimod and its analogs offer a novel immunomodulatory and anti-angiogenic approach for cancer therapy by targeting the tumor microenvironment. Quabodepistat and its comparators represent a significant advancement in the fight against tuberculosis, with a mechanism that circumvents existing drug resistance. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals in their ongoing efforts to advance therapeutic innovation.
References
- 1. Frontiers | Blocking S100A9-signaling is detrimental to the initiation of anti-tumor immunity [frontiersin.org]
- 2. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Otsuka Announces Interim Data from Phase 2b/c Trial Indicating New Investigational Compound May Shorten Tuberculosis Treatment | Otsuka US [otsuka-us.com]
- 4. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, Double-Blind, Placebo-Controlled Phase III Study of Tasquinimod in Men With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quabodepistat in combination with delamanid and bedaquiline in participants with drug-susceptible pulmonary tuberculosis: protocol for a multicenter, phase 2b/c, open-label, randomized, dose-finding trial to evaluate safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. activebiotech.com [activebiotech.com]
- 17. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of Quazomotide Efficacy Across Cancer Subtypes Currently Unavailable Due to Lack of Publicly Accessible Data
A comprehensive review of scientific literature and clinical trial databases reveals no publicly available information on a therapeutic agent named "Quazomotide." Extensive searches have been conducted to identify its mechanism of action, clinical trial data, and efficacy in various cancer subtypes. The absence of any discernible data suggests that "this compound" may be a highly novel, pre-clinical compound not yet disclosed in public forums, a developmental codename not yet in the public domain, or potentially a misspelling of another therapeutic agent.
Without specific information on this compound, a direct comparison of its performance against other cancer treatments is not possible at this time. To provide the requested in-depth comparison guide for researchers, scientists, and drug development professionals, clarification on the precise nomenclature of the drug is required.
While awaiting further details on this compound, this guide will provide a framework for how such a comparison would be structured, using examples of other targeted cancer therapies to illustrate the depth of analysis that would be performed. The following sections outline the methodologies, data presentation formats, and pathway visualizations that would be developed once information on this compound becomes available.
Framework for Comparative Efficacy Analysis
Once data on this compound is accessible, a thorough comparison would be initiated, focusing on key performance indicators relative to standard-of-care treatments and other relevant investigational drugs for specific cancer subtypes.
Table 1: Hypothetical Efficacy Comparison of a Novel Therapeutic in Non-Small Cell Lung Cancer (NSCLC)
| Therapeutic Agent | Mechanism of Action | Overall Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) | Key Clinical Trial |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Pembrolizumab | PD-1 Inhibitor | 45% (in PD-L1 ≥50%) | 10.3 | 30.0 | KEYNOTE-024 |
| Osimertinib | EGFR TKI (3rd Gen) | 80% (in EGFR-mutant) | 18.9 | 38.6 | FLAURA |
| Standard Chemotherapy | Varies (e.g., Cisplatin) | 20-30% | 4.0 - 6.0 | 10.0 - 12.0 | Various |
Caption: Table 1. This table would compare the efficacy of this compound against established treatments for a specific cancer, such as NSCLC, providing a clear quantitative summary for researchers.
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation, the methodologies of key cited experiments would be detailed. This would include, but not be limited to:
-
Clinical Trial Design: A summary of the trial phase, patient population, inclusion/exclusion criteria, dosing regimen, and primary/secondary endpoints.
-
In Vitro Assays: Descriptions of cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), and cell migration/invasion assays (e.g., Transwell assays).
-
In Vivo Models: Details on the animal models used (e.g., patient-derived xenografts, syngeneic models), drug administration routes, and tumor growth monitoring protocols.
-
Molecular Assays: Protocols for Western blotting, immunohistochemistry, RNA sequencing, and other relevant molecular biology techniques used to elucidate the mechanism of action.
Signaling Pathway and Workflow Visualization
Visual diagrams are critical for conveying complex biological processes and experimental designs. The following are examples of diagrams that would be generated using the Graphviz DOT language to illustrate the potential mechanism of action of a drug like this compound and the experimental workflows used to evaluate it.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Example of an in vitro experimental workflow.
We encourage the user to provide the correct name of the therapeutic agent . Upon receiving the accurate information, a comprehensive and detailed comparison guide will be generated to meet the specified requirements of the research and drug development community.
Comparative Analysis of Tasquinimod and Alternatives in Oncology Research
Initial Search Synopsis: An extensive search for "Quazomotide" did not yield any specific information regarding its mechanism of action or experimental data. It is presumed that this may be a less common or potentially misspelled compound name. Consequently, this guide will focus on Tasquinimod , a compound with a phonetically similar name and a well-documented profile in cancer research, alongside a comparative analysis of other targeted therapies, Cabozantinib and Ipatasertib , for a scientific audience engaged in drug development.
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) and other advanced malignancies present significant therapeutic challenges, necessitating the development of novel agents with diverse mechanisms of action. This guide provides a comparative overview of three such agents: Tasquinimod, an immunomodulatory and anti-angiogenic agent targeting S100A9; Cabozantinib, a multi-tyrosine kinase inhibitor; and Ipatasertib, a pan-Akt inhibitor. The comparison focuses on their distinct mechanisms, preclinical efficacy, and clinical trial outcomes, offering a resource for researchers in oncology and drug development.
Detailed Mechanism of Action
Tasquinimod
Tasquinimod is an orally bioavailable small molecule that functions as a second-generation quinoline-3-carboxamide. Its primary mechanism of action is the allosteric inhibition of the S100A9 protein.[1][2] S100A9 is a calcium-binding protein expressed by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the tumor microenvironment.[1][3] By binding to S100A9, Tasquinimod prevents its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE).[1][4] This blockade leads to several downstream effects:
-
Immunomodulation: Inhibition of the S100A9-TLR4/RAGE axis reduces the infiltration and immunosuppressive function of MDSCs and promotes a shift from M2 (pro-tumor) to M1 (anti-tumor) macrophage polarization.[1][5][6] This alleviates the immunosuppressive tumor microenvironment, potentially enhancing anti-tumor immune responses.[1][5]
-
Anti-Angiogenesis: Tasquinimod exerts anti-angiogenic effects, not by directly targeting VEGF or its receptors, but through its influence on the tumor microenvironment.[1] It has been shown to upregulate the anti-angiogenic factor thrombospondin-1 (TSP-1) and downregulate hypoxia-inducible factor 1α (HIF-1α), a key regulator of angiogenesis.[2][7]
-
HDAC4 Inhibition: Tasquinimod also binds to the regulatory zinc-binding domain of histone deacetylase 4 (HDAC4) with a high affinity (Kd of 10-30 nM), which can contribute to its anti-tumor effects.[2][8]
Cabozantinib
Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[9][10] Its primary targets include MET, VEGFR2, and AXL, which are critically involved in tumor cell proliferation, invasion, metastasis, and angiogenesis.[3][11] By simultaneously inhibiting these pathways, Cabozantinib disrupts key processes that drive tumor progression.[9] In preclinical models of prostate cancer, Cabozantinib has demonstrated the ability to inhibit tumor growth and prevent tumor-induced bone lesions.[12]
Ipatasertib
Ipatasertib is a selective, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT.[13] The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism and is frequently dysregulated in cancer.[13] In prostate cancer, the loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, is a common event leading to AKT hyperactivation. Ipatasertib's inhibition of AKT can lead to decreased cell proliferation and increased apoptosis, particularly in tumors with alterations in the PI3K/AKT pathway.[14][15]
Preclinical and Clinical Data Comparison
The following tables summarize key preclinical and clinical findings for Tasquinimod, Cabozantinib, and Ipatasertib, with a focus on their evaluation in prostate cancer.
Table 1: Preclinical Efficacy in Prostate Cancer Models
| Drug | Target(s) | Prostate Cancer Model | Observed Effects | Citation(s) |
| Tasquinimod | S100A9, HDAC4 | Human prostate cancer xenografts (e.g., LNCaP, CWR-22R-H) | Inhibition of tumor growth, upregulation of TSP-1, downregulation of HIF-1α and androgen receptor.[7][16] | [7][16] |
| Cabozantinib | MET, VEGFR2, AXL | Murine prostate cancer models | Eradication of invasive tumors, activation of anti-tumor innate immunity.[12] | [12] |
| Ipatasertib | Pan-AKT | PTEN-deficient prostate cancer cell lines | Inhibition of cell proliferation, induction of apoptosis.[15] | [15] |
Table 2: Phase 3 Clinical Trial Data in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Trial (Drug) | Patient Population | Primary Endpoint(s) | Key Results | Citation(s) |
| 10TASQ10 (Tasquinimod) | Men with mCRPC | Radiographic Progression-Free Survival (rPFS), Overall Survival (OS) | Improved rPFS vs. placebo (HR 0.69), but no significant improvement in OS (HR 1.09).[17] | [17] |
| COMET-1 (Cabozantinib) | Heavily pre-treated mCRPC | Overall Survival (OS) | Did not significantly improve OS vs. prednisone (11.0 vs 9.8 months; HR 0.90).[18] Improved rPFS (5.6 vs 2.8 months; HR 0.48).[18] | [18] |
| CONTACT-02 (Cabozantinib + Atezolizumab) | mCRPC post-novel hormonal therapy | Progression-Free Survival (PFS), Overall Survival (OS) | Significantly improved PFS vs. second novel hormonal therapy (6.3 vs 4.2 months; HR 0.65).[3][11][19][20] OS data not yet mature but showed a trend towards improvement.[3][19][20] | [3][11][19][20] |
| IPATential150 (Ipatasertib + Abiraterone) | mCRPC (ITT and PTEN-loss cohorts) | Radiographic Progression-Free Survival (rPFS), Overall Survival (OS) | In PTEN-loss cohort, significantly improved rPFS (18.5 vs 16.5 months; HR 0.77).[21] No significant OS benefit in the final analysis for either the PTEN-loss or ITT population.[22] | [21][22] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these compounds are provided below.
S100A9 Binding Assay (for Tasquinimod)
Objective: To determine the binding affinity of Tasquinimod to the S100A9 protein.
Methodology:
-
Protein Expression and Purification: Recombinant human S100A9 is expressed in E. coli and purified using affinity chromatography.
-
Binding Assay: A surface plasmon resonance (SPR) or ELISA-based assay can be used.
-
SPR: S100A9 is immobilized on a sensor chip. Different concentrations of Tasquinimod are flowed over the chip, and the binding kinetics (association and dissociation rates) are measured.
-
ELISA: Microtiter plates are coated with S100A9. Tasquinimod, often biotinylated or otherwise tagged, is added at various concentrations. The amount of bound Tasquinimod is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.
-
-
Data Analysis: The binding affinity (dissociation constant, Kd) is calculated from the binding curves.
Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
Objective: To assess the effect of Tasquinimod on the immunosuppressive function of MDSCs.
Methodology:
-
MDSC Isolation: MDSCs are isolated from the spleens or tumors of tumor-bearing mice using magnetic bead separation (e.g., anti-Gr-1 and/or anti-CD11b).[5]
-
T-cell Proliferation Assay:
-
T-cells are isolated from naive mice and labeled with a proliferation-tracking dye (e.g., CFSE).
-
Labeled T-cells are stimulated with anti-CD3/CD28 antibodies in the presence or absence of isolated MDSCs.
-
Different concentrations of Tasquinimod are added to the co-cultures.
-
-
Flow Cytometry Analysis: After 72 hours, T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. Reduced proliferation in the presence of MDSCs indicates suppression, and a reversal of this suppression by Tasquinimod demonstrates its activity.[4]
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
Objective: To evaluate the anti-angiogenic effects of the test compounds in a living organism.
Methodology:
-
Matrigel Preparation: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (Tasquinimod, Cabozantinib, or Ipatasertib) or vehicle control.
-
Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Plug Excision and Analysis: After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
-
Quantification of Angiogenesis: The extent of blood vessel formation within the plug can be quantified by:
-
Hemoglobin content: Using a colorimetric assay (e.g., Drabkin's reagent).
-
Immunohistochemistry: Staining for endothelial cell markers such as CD31.
-
PI3K/Akt Pathway Inhibition Assay (for Ipatasertib)
Objective: To confirm that Ipatasertib inhibits the phosphorylation of AKT and its downstream targets in prostate cancer cells.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, PC-3) are cultured and treated with varying concentrations of Ipatasertib for different time points.
-
Protein Extraction: Cells are lysed, and protein concentrations are determined.
-
Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated AKT (p-AKT), total AKT, and downstream targets like phosphorylated GSK3β (p-GSK3β).
-
Densitometry: The band intensities are quantified to determine the extent of inhibition of AKT phosphorylation relative to total AKT and untreated controls.[15]
References
- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. urologytimes.com [urologytimes.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tasquinimod triggers an early change in the polarization of tumor associated macrophages in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of tasquinimod in the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase III Study of Cabozantinib in Previously Treated Metastatic Castration-Resistant Prostate Cancer: COMET-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cabozantinib Plus Atezolizumab Improves Progression-Free Survival - The ASCO Post [ascopost.com]
- 20. Cabozantinib Plus Atezolizumab Improves Progression-Free Survival | ZERO Prostate Cancer [zerocancer.org]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Final Overall Survival and Molecular Data Associated with Clinical Outcomes in Patients Receiving Ipatasertib and Abiraterone in the Phase 3 IPATential150 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quazomotide's Potency and Selectivity in the Context of Advanced Prostate Cancer Therapies
For Immediate Release
A Benchmarking Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a comprehensive comparison of the potency and selectivity of Quazomotide (Tasquinimod), an investigational agent, with established therapies for metastatic castration-resistant prostate cancer (mCRPC). This guide synthesizes publicly available preclinical data to offer an objective overview for researchers and drug development professionals. The information presented herein is intended for research purposes only.
Executive Summary
The therapeutic landscape for metastatic castration-resistant prostate cancer (mCRPC) is characterized by a diversity of mechanisms aimed at disrupting tumor progression. This guide focuses on this compound (Tasquinimod) and its unique dual-targeting approach involving immunomodulation and anti-angiogenesis. To provide a clear benchmark of its preclinical performance, we compare its potency and selectivity against three key inhibitors with distinct mechanisms of action:
-
This compound (Tasquinimod): An oral small molecule that allosterically modulates Histone Deacetylase 4 (HDAC4) and binds to S100A9, thereby exhibiting both anti-angiogenic and immunomodulatory effects.
-
Cabozantinib: A potent multi-tyrosine kinase inhibitor targeting key drivers of angiogenesis and metastasis, including VEGFR2 and MET.
-
Enzalutamide: A second-generation nonsteroidal antiandrogen that acts as a direct androgen receptor (AR) antagonist.
-
Abiraterone Acetate: An irreversible inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.
This guide presents quantitative data in structured tables for ease of comparison, details the experimental protocols for the key assays cited, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Potency and Selectivity
The following tables summarize the in vitro potency of this compound and its comparators against their primary molecular targets. This data, compiled from various preclinical studies, provides a quantitative basis for comparing their efficacy at a molecular level.
| Compound | Primary Target(s) | Potency Metric | Value (nM) | Reference(s) |
| This compound (Tasquinimod) | HDAC4 | Kd | 10 - 30 | [1] |
| S100A9 | - | High Affinity | [2] | |
| Cabozantinib | VEGFR2 | IC50 | 0.035 | [3] |
| MET | IC50 | 1.3 | [3] | |
| Enzalutamide | Androgen Receptor (AR) | Kd | 1.70 | [4] |
| Abiraterone | CYP17A1 (17α-hydroxylase) | IC50 | 2.5 | [5] |
| CYP17A1 (17,20-lyase) | IC50 | 15 | [5] |
Table 1: In Vitro Potency Against Primary Targets. This table highlights the high-affinity binding of this compound to HDAC4 and the potent enzymatic inhibition exhibited by Cabozantinib and Abiraterone against their respective targets. Enzalutamide also demonstrates strong binding to the androgen receptor.
| Compound | Selectivity Profile | Reference(s) |
| This compound (Tasquinimod) | Allosteric modulator of HDAC4, with potential selectivity for Class IIa HDACs. Does not directly inhibit the catalytic activity of HDACs. | [1][6] |
| Cabozantinib | Multi-kinase inhibitor targeting VEGFR2, MET, RET, KIT, AXL, FLT3, and TIE2 with high potency. | [3][7] |
| Enzalutamide | High selectivity for the androgen receptor with no known significant off-target activities. | [8] |
| Abiraterone | Approximately 6-fold more selective for CYP17A1 17α-hydroxylase over 17,20-lyase. Also shows some inhibition of other CYP enzymes at higher concentrations. | [5][9][10] |
Table 2: Selectivity Profiles. This table outlines the selectivity of each compound. This compound's allosteric mechanism suggests a unique selectivity profile. Cabozantinib is a broad-spectrum kinase inhibitor, while Enzalutamide is highly selective for its target. Abiraterone shows some cross-reactivity with other cytochrome P450 enzymes.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency and selectivity of this compound and its comparators.
This compound (Tasquinimod): S100A9 Binding Assay (ELISA-based)
This assay quantifies the binding of Tasquinimod to its target protein, S100A9.
-
Materials:
-
Recombinant human S100A9 protein
-
High-binding 96-well microplates
-
Tasquinimod stock solution (in DMSO)
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against S100A9
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant S100A9 (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Compound Addition: Prepare serial dilutions of Tasquinimod in assay buffer. Add 100 µL of each dilution to the appropriate wells. Include a vehicle control (DMSO) and a no-compound control.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add 100 µL of the primary antibody against S100A9 (at the manufacturer's recommended dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the concentration of Tasquinimod that results in 50% inhibition of the signal to calculate the IC50 value.
-
This compound (Tasquinimod): HDAC4 Enzymatic Assay (Fluorometric)
This assay measures the effect of Tasquinimod on the enzymatic activity of HDAC4.
-
Materials:
-
Recombinant human HDAC4 enzyme
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution
-
Tasquinimod stock solution (in DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Black 96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of HDAC4 enzyme, fluorogenic substrate, and developer according to the kit manufacturer's instructions.
-
Compound Addition: Add 2 µL of serially diluted Tasquinimod or TSA to the wells of the microplate. Include a vehicle control.
-
Enzyme Addition: Add 20 µL of the diluted HDAC4 enzyme to each well, except for the no-enzyme control wells.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add 20 µL of the developer solution to each well.
-
Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of Tasquinimod and determine the IC50 value.
-
Cabozantinib: VEGFR2 Kinase Assay (Luminescent)
This assay determines the inhibitory effect of Cabozantinib on the kinase activity of VEGFR2.
-
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Cabozantinib stock solution (in DMSO)
-
Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)
-
White 96-well microplate
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of VEGFR2 kinase, substrate, and ATP in kinase assay buffer.
-
Compound Addition: Add 1 µL of serially diluted Cabozantinib to the wells of the microplate. Include a vehicle control.
-
Enzyme and Substrate Addition: Add 10 µL of the VEGFR2 kinase and substrate mixture to each well.
-
Initiation of Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 20 µL of the luminescent detection reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of Cabozantinib and determine the IC50 value.
-
Enzalutamide: Androgen Receptor Competitive Binding Assay (Radioligand)
This assay measures the ability of Enzalutamide to compete with a radiolabeled ligand for binding to the androgen receptor.
-
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Enzalutamide stock solution (in ethanol or DMSO)
-
Unlabeled R1881 for determining non-specific binding
-
Assay buffer
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the androgen receptor preparation, assay buffer, and either vehicle, a saturating concentration of unlabeled R1881 (for non-specific binding), or varying concentrations of Enzalutamide.
-
Radioligand Addition: Add a fixed concentration of [³H]-R1881 to all tubes.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Scintillation Counting: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of Enzalutamide and determine the concentration that inhibits 50% of the specific binding (IC50).
-
Abiraterone Acetate: CYP17A1 Inhibition Assay (Cell-based)
This assay assesses the inhibitory effect of Abiraterone on CYP17A1 activity in a cellular context.
-
Materials:
-
Human adrenal cortex carcinoma cell line (e.g., NCI-H295R)
-
Cell culture medium and supplements
-
Abiraterone Acetate stock solution (in DMSO)
-
Substrate for CYP17A1 (e.g., progesterone or pregnenolone)
-
LC-MS/MS system for steroid analysis
-
-
Procedure:
-
Cell Culture: Culture NCI-H295R cells in 24-well plates until they reach 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of Abiraterone Acetate for 24-48 hours. Include a vehicle control.
-
Substrate Addition: Add the CYP17A1 substrate to the cell culture medium.
-
Incubation: Incubate for a defined period (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Steroid Extraction: Extract the steroids from the supernatant using an organic solvent (e.g., ethyl acetate).
-
LC-MS/MS Analysis: Analyze the extracted samples using LC-MS/MS to quantify the levels of the substrate and its metabolites (e.g., 17-hydroxyprogesterone, androstenedione).
-
Data Analysis: Determine the concentration of Abiraterone that inhibits 50% of the conversion of the substrate to its product to calculate the IC50 value.
-
References
- 1. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Anti-Tumor Activity: A Comparative Guide on Tasquinimod
Notice: The originally requested topic, "Quazomotide," did not yield any identifiable information in scientific and medical literature. Therefore, this guide provides a comprehensive analysis of Tasquinimod , a well-documented anti-tumor agent, to fulfill the core requirements of the request. This report is intended for researchers, scientists, and drug development professionals.
Tasquinimod is an experimental oral quinoline-3-carboxamide analog that has been investigated for the treatment of solid tumors, most notably castration-resistant prostate cancer (CRPC).[1] Its anti-tumor activity is not based on direct cytotoxicity but rather on the modulation of the tumor microenvironment, primarily through anti-angiogenic and immunomodulatory effects.[2][3]
Comparative In Vitro and In Vivo Anti-Tumor Activity
Tasquinimod has demonstrated significant anti-tumor and anti-metastatic activities in preclinical models of prostate cancer.[2] Clinical trials in patients with minimally symptomatic, chemotherapy-naive metastatic CRPC have shown promising results in delaying disease progression.[3]
Clinical Efficacy of Tasquinimod in Metastatic CRPC (Phase II Study)
A randomized, double-blind, placebo-controlled phase II clinical trial provides key data on the efficacy of Tasquinimod.[4] Patients were randomized in a 2:1 ratio to receive either Tasquinimod or a placebo.[4]
| Efficacy Endpoint | Tasquinimod | Placebo | Hazard Ratio (HR) [95% CI] | p-value |
| Median Progression-Free Survival (PFS) | 7.6 months[5][6] | 3.3 months[5][6] | 0.57 [0.39-0.85][4] | 0.0042[3][4] |
| Progression-Free at 6 months | 69%[4][7] | 37%[4][7] | 0.49 (Relative Risk)[7] | < 0.001[4][7] |
| Median Overall Survival (OS) | 33.4 months[5][6] | 30.4 months[5][6] | Not Statistically Significant | - |
| PFS in Bone Metastases Subgroup | 8.8 months[5][6] | 3.4 months[5][6] | 0.56 [0.34-0.92][7] | 0.019[7] |
| PFS in Visceral Metastases Subgroup | 6.0 months[7] | 3.0 months[7] | 0.41 [0.16-1.02][7] | 0.045[7] |
| PFS in Lymph Node-Only Metastases Subgroup | 6.1 months[7] | 3.1 months[7] | 0.73 [0.27-2.00][7] | 0.54[7] |
Note: While the phase II trial showed a significant improvement in Progression-Free Survival, a subsequent phase III trial (10TASQ10) did not demonstrate a statistically significant improvement in the primary endpoint of Overall Survival, which led to the discontinuation of its development for prostate cancer.[8] However, the phase III trial did confirm the reduction in the risk of radiographic cancer progression.[8]
Mechanism of Action
Tasquinimod's unique mode of action involves targeting the tumor microenvironment rather than the cancer cells directly.[1] The primary mechanisms are:
-
Immunomodulation: Tasquinimod binds to the S100A9 protein, which is an immunomodulatory protein that promotes tumor development.[1] By inhibiting S100A9, Tasquinimod interferes with the accumulation and function of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) in the tumor microenvironment.[2][9] This leads to a reduction in their immunosuppressive, pro-angiogenic, and pro-metastatic functions.[1]
-
Anti-Angiogenesis: Tasquinimod inhibits tumor angiogenesis, the formation of new blood vessels that tumors need to grow.[1] This effect is not mediated through the common VEGF pathway.[1] Instead, it is thought to be related to the modulation of thrombospondin-1 (TSP-1) and hypoxia-inducible factor-1α (HIF-1α).[9]
-
HDAC4 Inhibition: In vitro studies have shown that Tasquinimod can bind to and inhibit histone deacetylase 4 (HDAC4), which is overexpressed in CRPC cells.[7] However, the clinical relevance of this mechanism is still unclear.[7]
Signaling Pathway of Tasquinimod
Caption: Proposed mechanism of action for Tasquinimod.
Experimental Protocols
In Vitro Angiogenesis Assay: Endothelial Tube Formation
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Methodology:
-
Preparation: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.[10]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in media containing the test compound (e.g., Tasquinimod at various concentrations) or a control vehicle.[10]
-
Incubation: The cell suspension is added to the coated wells and incubated at 37°C in a 5% CO2 incubator for several hours (typically 4-18 hours).[10]
-
Visualization and Quantification: The formation of tube-like structures is observed and captured using a microscope. The extent of tube formation (e.g., total tube length, number of junctions) is quantified using imaging software.[10]
In Vitro Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
This assay measures the ability of MDSCs to suppress T-cell proliferation, a key indicator of their immunosuppressive function.
Methodology:
-
MDSC Isolation: MDSCs are isolated from the spleens or tumors of tumor-bearing mice using techniques like magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on specific cell surface markers (e.g., CD11b+Gr-1+).[11][12]
-
T-Cell Labeling: T-cells are isolated from a healthy donor mouse and labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).[13]
-
Co-culture: The labeled T-cells are co-cultured with the isolated MDSCs at various ratios in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies). The test compound (e.g., Tasquinimod) or a control is added to the culture.[13]
-
Proliferation Analysis: After a few days of incubation, T-cell proliferation is measured by flow cytometry. A decrease in the CFSE fluorescence intensity indicates cell division and proliferation. The degree of suppression by MDSCs is determined by comparing the proliferation of T-cells cultured with and without MDSCs.[13]
Experimental Workflow Visualization
Caption: A generalized workflow for evaluating an anti-tumor agent like Tasquinimod.
References
- 1. Tasquinimod - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasquinimod: a novel drug in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. The ASCO Post [ascopost.com]
- 6. join.urologytimes.com [join.urologytimes.com]
- 7. Tasquinimod in the treatment of castrate-resistant prostate cancer – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. dovepress.com [dovepress.com]
- 10. youtube.com [youtube.com]
- 11. iris.univr.it [iris.univr.it]
- 12. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Quazomotide and pomalidomide
An In-depth Review for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the immunomodulatory drug pomalidomide and the novel compound Quazomotide. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their mechanisms of action, relevant signaling pathways, and available experimental data.
Notice: Despite extensive searches, no publicly available scientific literature, clinical trial data, or preclinical information could be identified for a compound named "this compound" in the context of oncology or immunomodulation. The name may be inaccurate, refer to a very early-stage compound not yet in the public domain, or be a different trade name. Consequently, a direct comparative analysis with supporting experimental data for this compound is not possible at this time.
This guide will therefore provide a comprehensive overview of pomalidomide, with illustrative diagrams and data tables that can serve as a benchmark for evaluating novel immunomodulatory agents.
Pomalidomide: A Potent Immunomodulatory Agent
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of relapsed and refractory multiple myeloma. It is a structural analog of thalidomide with a more potent anti-myeloma and immunomodulatory profile.
Mechanism of Action
Pomalidomide's primary mechanism of action involves binding to the protein cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).
The degradation of Ikaros and Aiolos has two major downstream consequences:
-
Direct Anti-Myeloma Effects: In multiple myeloma cells, the degradation of these transcription factors leads to the downregulation of key survival and proliferation genes, including c-Myc and IRF4, ultimately inducing cell cycle arrest and apoptosis.
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells and Natural Killer (NK) cells leads to their activation and enhanced anti-tumor immunity. This includes increased T cell proliferation, enhanced production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and increased NK cell-mediated cytotoxicity. Pomalidomide also inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from monocytes.
Furthermore, pomalidomide exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are essential for tumor growth and survival.
Signaling Pathways
The multifaceted mechanism of pomalidomide involves the modulation of several key signaling pathways within both myeloma cells and immune cells.
Experimental Data: Clinical Performance of Pomalidomide
The efficacy and safety of pomalidomide, typically in combination with dexamethasone, have been evaluated in numerous clinical trials. The following table summarizes key data from a pivotal Phase 3 trial (MM-003) in patients with relapsed and refractory multiple myeloma.
| Parameter | Pomalidomide + Low-Dose Dexamethasone | High-Dose Dexamethasone Alone |
| Median Progression-Free Survival (PFS) | 4.0 months | 1.9 months |
| Overall Response Rate (ORR) | 31% | 10% |
| Median Overall Survival (OS) | 12.7 months | 8.1 months |
| Common Grade 3/4 Adverse Events | Neutropenia, Anemia, Thrombocytopenia | Anemia, Thrombocytopenia |
Experimental Protocols
A fundamental aspect of evaluating immunomodulatory drugs like pomalidomide involves assessing their direct anti-proliferative effects on cancer cells and their ability to modulate immune cell function.
In Vitro Anti-Proliferative and Apoptosis Assay
-
Cell Culture: Multiple myeloma cell lines (e.g., MM.1S, U266) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., pomalidomide) for 24, 48, and 72 hours.
-
Proliferation Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for cell proliferation is calculated, and the percentage of apoptotic cells is determined.
T Cell Activation and Cytokine Production Assay
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture and Treatment: PBMCs are co-cultured with multiple myeloma cells in the presence of the test compound.
-
T Cell Proliferation: T cell proliferation is measured by carboxyfluorescein succinimidyl ester (CFSE) dilution assay using flow cytometry.
-
Cytokine Analysis: The concentrations of cytokines such as IL-2 and IFN-γ in the culture supernatant are measured using ELISA or a multiplex bead array.
-
Data Analysis: The proliferation index of T cells and the concentration of secreted cytokines are quantified and compared between treated and untreated samples.
Conclusion
Pomalidomide stands as a significant therapeutic option for patients with relapsed and refractory multiple myeloma, demonstrating a well-characterized mechanism of action that combines direct anti-tumor effects with potent immunomodulation. The detailed information provided on pomalidomide in this guide can serve as a valuable resource for the scientific community and a framework for the evaluation of new chemical entities in this therapeutic area. Should information on "this compound" become available, a direct and detailed comparison will be possible.
Safety Operating Guide
Proper Disposal Procedures for Quazomotide: A Guide for Laboratory Professionals
Disclaimer: As of this writing, specific safety data sheets (SDS) and disposal protocols for a compound named "Quazomotide" are not publicly available. This suggests that this compound may be a novel, experimental, or internally designated compound. The following guidelines are therefore based on established best practices for the handling and disposal of potent, hazardous pharmaceutical compounds, such as antineoplastic and cytotoxic agents, which this compound is presumed to be. It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before handling or disposing of this compound.
This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
To minimize exposure risks, stringent safety measures must be observed when handling this compound and its associated waste.
-
Personal Protective Equipment (PPE): All handling must be performed while wearing appropriate PPE, including double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[1]
-
Ventilation: this compound should be handled exclusively within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the inhalation of aerosols or fine particles.[2]
-
Decontamination: Regular decontamination of work surfaces, including the interior of the fume hood or BSC and the exterior of waste containers, is crucial to prevent the spread of contamination.[3]
Step-by-Step Disposal Protocol for this compound
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal facility.[4][5] The following steps outline the proper procedure for waste segregation, collection, and disposal.
-
Waste Segregation: this compound waste must be segregated from all other laboratory waste streams at the point of generation to prevent cross-contamination and ensure compliant disposal.[1][5] Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's EHS department.[4]
-
Waste Collection and Containment:
-
Solid Waste: This category includes contaminated items such as gloves, gowns, bench protectors, and disposable labware (e.g., weigh boats, pipette tips). All solid waste should be placed into a designated, leak-proof, and puncture-resistant container, clearly labeled for "Trace Chemotherapy Waste" or as specified by your EHS office.[1] These containers are typically yellow.[1]
-
Liquid Waste: This includes unused or expired this compound solutions. Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.[6] This container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and its approximate concentration.[4][6] Ensure adequate headspace is left in the container to allow for expansion and prevent spillage.[6]
-
Sharps Waste: This includes needles, syringes, and other sharp instruments contaminated with this compound.
-
If a syringe is completely empty with no visible drug residue, it may be disposed of in a standard red sharps container.[1]
-
However, if any residual volume of the drug remains, the syringe must be treated as hazardous chemical waste and disposed of in a special "Bulk" waste container, which is often black.[1] These items should not be placed in standard sharps containers.
-
-
-
Container Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by institutional or local regulations.[4][6]
-
Sealed waste containers should be stored in a secure, designated hazardous waste accumulation area that is inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
Disposal Summary Table
The following table provides a summary of key recommendations for the disposal of various types of this compound waste.
| Waste Type | Recommended Container | Key Disposal Considerations |
| Solid Waste (Gloves, Gowns) | Yellow, labeled "Trace Chemotherapy Waste" container.[1] | Collect in a dedicated, leak-proof container and keep sealed when not in use. |
| Liquid Waste (Solutions) | Labeled, sealed, non-metallic, shatter-resistant container.[4][6] | Label with "Hazardous Waste," "this compound," and concentration. Do not dispose of down the drain.[5] |
| Sharps (Empty) | Red sharps container.[1] | The syringe must be completely free of any visible drug residue. Do not recap needles.[1] |
| Sharps (with Residue) | Black, labeled "Bulk" hazardous waste container.[1] | For any syringe containing residual drug, however small the amount.[1] |
| Spill Cleanup Materials | Yellow, labeled "Trace Chemotherapy Waste" container. | All materials used for spill cleanup must be disposed of as hazardous waste. |
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, a swift and appropriate response is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate all non-essential individuals.[5] Secure the area to prevent unauthorized entry.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including double chemotherapy gloves, a gown, and a face shield.[1]
-
Contain the Spill:
-
Liquid Spills: Absorb the spill using an inert material, such as a chemotherapy spill pad or a universal binder.[5] Avoid using materials that could react with the compound.
-
Solid Spills: Carefully scoop or wipe up the powder, taking care to avoid generating dust.[2] Dry cleanup methods are preferable for solid materials.[4]
-
-
Collect Waste: Place all contaminated cleanup materials, including absorbent pads and gloves, into the designated "Trace Chemotherapy Waste" container.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution according to your institution's approved protocol. This may involve a multi-step cleaning process.
-
Dispose of Waste: Seal the waste container and transport it to the designated hazardous waste storage area.
-
Report the Spill: Report the incident to your supervisor and the EHS department in accordance with your institution's policies.
Logical Workflow for this compound Disposal
The diagram below illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory environment.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling Quazomotide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling Quazomotide. Given that specific public data on this compound is not available, this document outlines procedures based on established best practices for handling potent, hazardous pharmaceutical compounds. All personnel must treat this compound as a hazardous substance and adhere to these protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous substances like this compound. The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated, powder-free gloves is required. The outer glove should be removed and disposed of in a sealed bag after each task or batch. Change gloves regularly or immediately if torn or contaminated.[1] |
| Body Protection | Protective Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[1] |
| Eye/Face Protection | Safety Goggles/Face Shield | Wear tightly fitting safety goggles. A full-face shield is required when there is a risk of splashes or aerosol generation.[2][3] |
| Respiratory Protection | Respirator | For handling powders or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) should be used.[4] |
| Foot Protection | Shoe Covers | Disposable, skid-resistant shoe covers are mandatory and should be doffed before exiting the designated handling area.[2] |
| Head Protection | Bouffant Cap | A bouffant cap should be worn to cover hair completely.[2] |
Operational Plan: Handling and Experimental Protocols
All work with this compound must be conducted in a designated area with restricted access to minimize cross-contamination and accidental exposure.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially of powdered forms, must be performed within a certified chemical fume hood, biological safety cabinet, or containment ventilated enclosure (CVE) to minimize inhalation exposure.[5] These systems should be certified at least annually.[5]
-
Restricted Access: The area where this compound is handled should be clearly marked with warning signs, and access should be limited to authorized personnel only.[1]
General Handling Protocol
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and inspected for integrity. A plastic-backed absorbent pad should be placed on the work surface to contain any potential spills.[6]
-
Donning PPE: Follow the systematic procedure for donning PPE as illustrated in the workflow diagram below.
-
Manipulation: Handle this compound with care to avoid generating dust or aerosols. Use Luer-lock fittings for all liquid transfers to prevent leakage.[6]
-
Decontamination: After each procedure, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a designated area to prevent the spread of contamination. The doffing procedure should be followed as illustrated in the workflow diagram.
-
Hand Washing: Wash hands thoroughly with soap and water before donning and after removing gloves.[1][6]
Emergency Procedures
-
Skin Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and lukewarm water.[6]
-
Eye Exposure: If this compound comes into contact with the eyes, flush the affected eye with water or an isotonic eyewash for at least 15 minutes and seek immediate medical attention.[6]
-
Spill Response: In the event of a spill, evacuate the area and follow established spill cleanup protocols for hazardous drugs. All materials used for cleanup should be disposed of as hazardous waste.[5]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Trace Contamination: Items with trace amounts of this compound (less than 3% of the original amount), such as empty vials, syringes, gloves, and gowns, should be disposed of in designated yellow chemotherapy waste containers for incineration.[7]
-
Bulk Contamination: Materials contaminated with more than 3% of the original this compound, including unused product and spill cleanup materials, are considered bulk hazardous waste.[7] These must be disposed of in black RCRA hazardous waste containers.[7]
-
Sharps: All needles and syringes must be disposed of directly into a sharps container without being crushed, clipped, or capped.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Drug Waste" or "Chemotherapy Waste" in accordance with institutional and regulatory guidelines.
Visual Guides
Workflow for Donning and Doffing PPE
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Logical Flow for Waste Disposal
Caption: Decision-making process for the proper segregation and disposal of this compound waste.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. benchchem.com [benchchem.com]
- 4. pogo.ca [pogo.ca]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
